1-(4-bromobenzyl)-1H-pyrazol-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXEOSXACNBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored heterocyclic motif for the design of therapeutic agents targeting a diverse range of enzymes and receptors. The subject of this guide, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, represents a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies in oncology and immunology. The 4-amino group provides a crucial handle for further functionalization, while the 1-(4-bromobenzyl) substituent allows for the exploration of specific binding pockets within target proteins, often through subsequent cross-coupling reactions. This guide provides a detailed, field-proven protocol for the synthesis of this valuable building block, emphasizing the underlying chemical principles and practical considerations for its successful preparation.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine is most efficiently achieved through a robust two-step sequence. This strategy leverages the commercially available and relatively inexpensive starting material, 4-nitropyrazole. The core logic of this pathway is as follows:
-
N-1 Alkylation: The first step involves the selective alkylation of the N-1 position of the pyrazole ring with 4-bromobenzyl bromide. This reaction proceeds via a standard nucleophilic substitution mechanism, where the pyrazole anion acts as the nucleophile.
-
Nitro Group Reduction: The subsequent step focuses on the reduction of the nitro group at the C-4 position to the desired primary amine. This transformation is typically accomplished through catalytic hydrogenation, a clean and high-yielding method.
This approach is advantageous due to its high regioselectivity in the alkylation step and the efficiency of the nitro reduction, making it a practical and scalable route for laboratory and potential pilot-plant production. A patent describing a similar process for pyrimidinyl-4-aminopyrazole compounds further validates the feasibility of this synthetic route.[2]
Reaction Mechanism Overview
Caption: Reaction mechanism for the synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Part 1: Synthesis of 1-(4-bromobenzyl)-4-nitro-1H-pyrazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Nitropyrazole | 98% | Commercially Available |
| 4-Bromobenzyl bromide | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of 4-bromobenzyl bromide (1.05 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-bromobenzyl)-4-nitro-1H-pyrazole as a solid.
Part 2: Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(4-bromobenzyl)-4-nitro-1H-pyrazole | - | Synthesized in Part 1 |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |
| Methanol (MeOH) | Reagent Grade | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder |
Procedure:
-
To a solution of 1-(4-bromobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol, carefully add 10% Pd/C (0.1 eq by weight).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-(4-bromobenzyl)-1H-pyrazol-4-amine as the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Characterization Data
The identity and purity of the final product, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the bromobenzyl group, the benzylic CH₂ protons, and the pyrazole ring protons. The appearance of a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the bromobenzyl group and the pyrazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀BrN₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
| Melting Point (MP) | A sharp melting point range, indicative of a pure compound. |
Safety and Handling
-
4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. It should be handled with care, and the filtration should be performed in a well-ventilated area, avoiding ignition sources.
-
Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and that there are no leaks in the hydrogenation apparatus.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.
Conclusion
The two-step synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine from 4-nitropyrazole is a reliable and efficient method for producing this valuable synthetic intermediate. The protocol outlined in this guide, grounded in established chemical principles, provides a clear pathway for researchers in drug discovery and development to access this important building block for the creation of novel therapeutic agents.
References
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]
-
Kumar, A., & Sharma, S. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 8(7), 173-191. [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic letters, 11(10), 2097–2100. [Link]
-
A proposed mechanism for the synthesis of N‐arylpyrazoles. (2021). ResearchGate. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5737. [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (n.d.). Semantic Scholar. [Link]
-
Li, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(1), 103524. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
-
Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2530. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses. [Link]
-
Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACE- TOPHENONE AS DYESTUFFS INTERMEDIATES. Pakistan Journal of Scientific and Industrial Research, 39(1-4), 14-17. [Link]
-
Xia, Y., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
-
Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2006). ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Semantic Scholar. [Link]
-
Synthesis of Some New Pyrazoles. (2018). DergiPark. [Link]
-
Kumar, A., et al. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 13(10), 1235-1248. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. [Link]
Sources
In-Depth Technical Guide: Synthesis and Characterization of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(4-bromobenzyl)-1H-pyrazol-4-amine , a substituted pyrazole of interest to researchers and professionals in drug development and medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, making its derivatives, such as the title compound, valuable building blocks for novel pharmaceutical candidates.[1] This document outlines a probable synthetic route, provides predicted analytical data based on established principles and data from analogous structures, and details the necessary protocols for its characterization.
Introduction to 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Substituted pyrazoles are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The title compound, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, incorporates several key structural features: a pyrazole core, a 4-amino group which can serve as a crucial site for further functionalization, and a 4-bromobenzyl group at the N1 position, which can influence lipophilicity and potential interactions with biological targets. Understanding the precise chemical and physical properties of this molecule is paramount for its effective utilization in research and development.
Below is the chemical structure of 1-(4-bromobenzyl)-1H-pyrazol-4-amine:
Caption: Chemical Structure of 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Synthesis Pathway
The synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine can be logically approached through a multi-step process, commencing with the construction of the pyrazole ring, followed by the introduction of the amino group. A common and effective method for creating 4-aminopyrazoles involves the nitration of a pyrazole precursor and subsequent reduction.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Step 1: N-Alkylation of 4-Nitropyrazole
The initial step involves the alkylation of 4-nitropyrazole with 4-bromobenzyl bromide. The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole ring and enhance its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this transformation.
Step 2: Reduction of the Nitro Group
The subsequent step is the reduction of the nitro group in 1-(4-bromobenzyl)-4-nitro-1H-pyrazole to an amine. This is a standard transformation in organic synthesis and can be achieved through various methods. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reduction.
Detailed Experimental Protocols
Synthesis of 1-(4-bromobenzyl)-4-nitro-1H-pyrazole
-
To a solution of 4-nitropyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-bromobenzyl bromide (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromobenzyl)-4-nitro-1H-pyrazole.
Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
-
Dissolve 1-(4-bromobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Characterization Data
The following characterization data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀BrN₃ |
| Molecular Weight | 252.11 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available (expected to be a solid at room temperature) |
Spectroscopic Data
The correlation between the different spectroscopic techniques and the key structural fragments of the molecule is illustrated below:
Caption: Correlation of structural fragments with expected spectroscopic signals.
4.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group, the methylene protons, the pyrazole ring protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | d | 2H | Ar-H (ortho to Br) |
| ~ 7.2 | d | 2H | Ar-H (ortho to CH₂) |
| ~ 7.4 | s | 1H | Pyrazole C5-H |
| ~ 7.0 | s | 1H | Pyrazole C3-H |
| ~ 5.2 | s | 2H | N-CH₂ |
| ~ 3.5 | br s | 2H | -NH₂ |
4.2.2. ¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Pyrazole C4-NH₂ |
| ~ 137 | Ar-C (ipso to CH₂) |
| ~ 132 | Ar-CH (ortho to Br) |
| ~ 129 | Ar-CH (ortho to CH₂) |
| ~ 122 | Pyrazole C5-H |
| ~ 121 | Ar-C (ipso to Br) |
| ~ 118 | Pyrazole C3-H |
| ~ 53 | N-CH₂ |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2960 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1620 | Strong | N-H bending (amine) |
| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~ 1070 | Strong | C-N stretching |
| ~ 1010 | Strong | C-Br stretching |
4.2.4. Mass Spectrometry
The mass spectrum should show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
| m/z | Interpretation |
| 251/253 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a single bromine atom. |
| 171 | [M - Br]⁺ |
| 170 | [M - HBr]⁺ |
| 90 | [C₇H₆]⁺ (tropylium ion from benzyl fragment) |
Conclusion
This technical guide provides a detailed protocol for the synthesis and a comprehensive, albeit predicted, characterization of 1-(4-bromobenzyl)-1H-pyrazol-4-amine. The outlined synthetic route is robust and relies on well-established chemical transformations. The predicted analytical data serves as a reliable reference for researchers working with this compound. The information presented herein is intended to facilitate the use of 1-(4-bromobenzyl)-1H-pyrazol-4-amine in medicinal chemistry and drug discovery endeavors, providing a solid foundation for its further investigation and application.
References
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Google Scholar.
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]
-
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). National Center for Biotechnology Information. Retrieved from [Link]
Sources
Introduction: The Privileged Scaffold of Pyrazole Amines
An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Pyrazole Amines
Substituted pyrazoles represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of an amine substituent (-NH₂) dramatically influences the molecule's electronic properties, basicity, and hydrogen bonding capabilities, making substituted pyrazole amines particularly valuable building blocks.[2][3] Their synthesis can yield various regioisomers, necessitating robust analytical methods for unambiguous structure elucidation.[4][5]
This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of substituted pyrazole amines. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices and data interpretation, ensuring a self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework and connectivity of a molecule. For substituted pyrazole amines, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: Experimental Choices
The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is common, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for pyrazole amines. This is because the acidic N-H proton of the pyrazole ring and the protons of the amine group are more likely to exchange with residual water in the solvent. DMSO-d₆, being a hydrogen bond acceptor, slows this exchange, resulting in sharper, more easily identifiable N-H and NH₂ signals.[6][7]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and their proximity to one another.
-
Pyrazole Ring Protons: The chemical shifts of the protons at positions 3, 4, and 5 are highly sensitive to the electronic effects of substituents.
-
H-4: Typically appears as a triplet (or singlet if C3/C5 are substituted) in the range of δ 6.0-6.4 ppm for the parent pyrazole.[8][9]
-
H-3 and H-5: These protons are adjacent to the nitrogen atoms and are more deshielded, appearing further downfield, typically around δ 7.5-8.5 ppm .[8][10] Their exact position depends heavily on which nitrogen bears the proton (in N-unsubstituted pyrazoles) and the nature of other substituents.
-
-
Amine Protons (-NH₂): The amino group protons usually appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. In DMSO-d₆, this signal is often found between δ 3.5-5.5 ppm .
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions, providing further structural confirmation.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
-
Pyrazole Ring Carbons:
-
C-3 and C-5: These carbons are bonded to nitrogen and are the most downfield, typically appearing in the δ 130-160 ppm range.[11][12] The carbon bearing the amine group will be significantly affected.
-
C-4: This carbon is generally the most upfield of the ring carbons, appearing around δ 100-115 ppm .[11][12]
-
-
Effect of the Amine Group: The electron-donating amine group will shield the attached carbon (C3 or C5) and other carbons in the ring, causing an upfield shift compared to the unsubstituted parent pyrazole.
The following table summarizes typical chemical shifts for substituted pyrazole amines, providing a valuable reference for structural assignment.[10]
| Compound/Substituent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Protons (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) |
| 1-Phenyl-3-methyl-5-aminopyrazole (in CDCl₃) | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | 149.5 | 90.2 | 155.1 |
| 3,5-Dimethyl-1H-pyrazol-4-amine (in DMSO-d₆) | - | - | - | 2.10 (s, 6H, 2xCH₃), 4.50 (br s, 2H, NH₂), 11.5 (br s, 1H, N-H) | 145.0 | 110.8 | 145.0 |
| 1H-Pyrazol-3-amine (in DMSO-d₆) | - | 5.45 (d) | 7.20 (d) | 5.15 (br s, 2H, NH₂), 11.0 (br s, 1H, N-H) | 158.0 | 95.5 | 135.2 |
Note: Chemical shifts are highly dependent on the solvent, concentration, and the specific nature of all substituents on the pyrazole ring.[10]
-
Sample Preparation: Weigh 5-10 mg of the purified substituted pyrazole amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition (¹H NMR):
-
Use a 400 MHz or higher spectrometer.
-
Set spectral width to ~16 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Use a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Set spectral width to ~220 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans to achieve adequate signal intensity.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.
Expertise & Rationale: Ionization Method
Electron Impact (EI) is the classic ionization method for this class of compounds. It is a "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible and structurally informative fragmentation. The fragmentation of the pyrazole moiety is strongly dependent on the nature and positions of its substituents.[4]
Interpreting the Mass Spectrum
-
Molecular Ion Peak (M⁺•): This peak corresponds to the intact molecule with one electron removed and gives the molecular weight of the compound. Its presence is crucial for confirming the elemental composition.
-
Key Fragmentation Pathways: The pyrazole ring has characteristic fragmentation patterns. Two primary processes are:
-
Influence of Substituents: The substituents dictate which fragmentation pathways are favored. For example, a phenyl group can be lost as a C₆H₅ radical (77 Da), while a methyl group can be lost as a CH₃ radical (15 Da). The amine group can influence rearrangements and the stability of resulting fragment ions.
| m/z Value | Identity | Significance |
| M⁺• | Molecular Ion | Confirms Molecular Weight |
| [M - 27]⁺ | Loss of HCN | Characteristic of the pyrazole ring cleavage.[13] |
| [M-H-28]⁺ | Loss of H, then N₂ | Characteristic of the pyrazole ring cleavage.[13] |
| [M - R]⁺ | Loss of a substituent radical | Identifies substituents on the ring. |
-
Sample Introduction: Introduce a small amount (~1 mg) of the solid sample into a capillary tube.
-
Insert the tube into the direct insertion probe of the mass spectrometer.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions, proposing fragmentation pathways to support the proposed structure.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpreting the FT-IR Spectrum
The key to interpreting the FT-IR spectrum of a substituted pyrazole amine is to identify the characteristic vibrations of the amine group and the pyrazole ring.
-
N-H Vibrations:
-
Amine (-NH₂): Primary amines show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). A bending vibration also appears around 1580-1650 cm⁻¹ .[14]
-
Pyrazole Ring (N-H): If the pyrazole nitrogen at position 1 is unsubstituted, a broad N-H stretching band will appear between 3100-3500 cm⁻¹ , often indicating hydrogen bonding.[10][15]
-
-
C=N and C=C Vibrations: The stretching vibrations of the pyrazole ring bonds appear in the fingerprint region, typically between 1400-1600 cm⁻¹ .[16]
-
C-N Vibrations: The C-N stretching of the amino group attached to the aromatic ring is found around 1250-1335 cm⁻¹ .[14][17]
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity/Appearance |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp-to-medium bands.[14] |
| N-H Stretch (Ring, if N-unsubstituted) | 3100 - 3500 | Broad band, indicating hydrogen bonding.[10] |
| N-H Bend (Primary Amine) | 1580 - 1650 | Medium to strong, sharp.[14] |
| C=C / C=N Stretch (Pyrazole Ring) | 1400 - 1600 | Series of medium to strong bands.[16][18] |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Medium to strong.[14][17] |
-
Preparation: Gently grind ~1-2 mg of the solid pyrazole amine sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Pressing: Transfer the fine powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrazole ring.
Expertise & Rationale: Substituent Effects
The position of the maximum absorption (λ_max) is highly sensitive to the substituents on the pyrazole ring.[19] The amine group is a powerful auxochrome (a group that enhances color/absorption) with lone pair electrons that can be delocalized into the aromatic ring. This extension of the conjugated system lowers the energy gap for π → π* transitions, resulting in a bathochromic (red) shift to a longer wavelength compared to the unsubstituted pyrazole.[19][20]
Interpreting the UV-Vis Spectrum
-
Pyrazole Core: The parent pyrazole has a primary absorption band around 210 nm.[10][21]
-
Substituted Pyrazole Amines: The presence of the amine group and other conjugated substituents (like a phenyl ring) will shift the λ_max significantly into the 240-300 nm range or even higher.[16][20] The intensity of the absorption (molar extinction coefficient, ε) also provides information about the probability of the electronic transition.
| Compound | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Effect |
| Pyrazole (in Ethanol) | 210 | 3,160 | Baseline for π → π* transition.[10] |
| 1-Phenylpyrazole (in Ethanol) | 252 | 15,800 | Bathochromic shift due to extended conjugation with phenyl ring.[10] |
| 3-Amino-5-hydroxy-1H-pyrazole (in H₂O) | 265 | - | Bathochromic shift due to auxochromic -NH₂ and -OH groups.[22] |
-
Solution Preparation: Prepare a stock solution of the pyrazole amine in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 1.0 AU). A typical concentration is around 1 x 10⁻⁵ M.
-
Analysis: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference/blank) and the other with the sample solution.
-
Scan the wavelength range from approximately 200 nm to 400 nm.
-
Record the λ_max and the corresponding absorbance value.
Synergistic Workflow for Structure Elucidation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods. A logical workflow ensures a confident and complete structural assignment.
Visualization: Integrated Spectroscopic Workflow
Below is a diagram illustrating how data from each technique is synthesized for a comprehensive analysis.
Caption: Integrated workflow for pyrazole amine characterization.
Conclusion
The spectroscopic analysis of substituted pyrazole amines is a multi-faceted process that requires a systematic and integrated approach. By leveraging the complementary strengths of NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can unambiguously determine the structure, confirm the purity, and understand the electronic properties of these vital chemical entities. This guide provides the foundational principles, practical protocols, and interpretive framework necessary for drug development professionals and scientists to confidently characterize novel pyrazole amine compounds.
References
-
Brbot-Šaranović, A., & Ražem, D. K. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Mendes, A., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. ResearchGate. Available at: [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]
-
Researching. (2009). The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application. Researching. Available at: [Link]
-
Fustero, S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]
-
Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
-
Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Limbach, H. H., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Freie Universität Berlin. Available at: [Link]
-
Bassyouni, F. A., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole [UV-VIS]. SpectraBase. Available at: [Link]
-
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Bakherad, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Lytvynov, V., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. Available at: [Link]
-
El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Ródenas, M., et al. (2013). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Atmospheric Environment. Available at: [Link]
-
Digital.CSIC. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital.CSIC. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available at: [Link]
-
Martins, M. B., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. organic-chemistry.org. Available at: [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]
-
Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]
-
Journal of the Chemical Society of Pakistan. (1998). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]
-
ResearchGate. (n.d.). Experimental FT-IR and FT-Raman frequencies and assignments for 4-aminoantipyrine (cm⁻¹). ResearchGate. Available at: [Link]
-
Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]
-
Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journals. Available at: [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. Available at: [Link]
-
Preprints.org. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Preprints.org. Available at: [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Researching | The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application [researching.cn]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. spectrabase.com [spectrabase.com]
Strategic Synthesis of 4-Amino Pyrazoles via the Knorr Cyclization Principle
An In-depth Technical Guide:
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions make it an attractive template for drug design.[3] Within this class, aminopyrazoles—particularly those with the amino group at the C4 position—represent a versatile and highly valuable framework in drug discovery, serving as key building blocks for potent kinase inhibitors and other therapeutic agents.[4][5][6]
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly efficient method for constructing the pyrazole ring.[1][7] The classic reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] However, the direct synthesis of 4-amino pyrazoles via this classical pathway is inherently challenging due to the instability of the requisite α-amino-β-ketoester starting materials.
This guide provides a senior application scientist's perspective on leveraging the core principles of the Knorr synthesis to strategically access the 4-amino pyrazole scaffold. We will dissect the foundational mechanism, explore modern, field-proven strategies that circumvent the limitations of the classic approach, and provide a detailed experimental protocol for a validated multi-component synthesis.
The Foundational Knorr Pyrazole Synthesis: Mechanism and Rationale
The enduring utility of the Knorr synthesis lies in its simplicity and the thermodynamic driving force of forming a stable aromatic ring.[8][11] The reaction is typically acid-catalyzed, a choice made to protonate and thereby activate one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[9][12][13]
The mechanism proceeds through a well-defined sequence:
-
Initial Condensation: The reaction commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto the more reactive carbonyl group of the 1,3-dicarbonyl compound (typically the ketone over the ester). This is followed by dehydration to form a stable hydrazone intermediate.[8][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This key cyclization step forms the five-membered ring.
-
Dehydration/Aromatization: A final dehydration step eliminates a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[9] When a β-ketoester is used, the initial product is a pyrazolone, which exists in tautomeric equilibrium with its aromatic hydroxypyrazole form.[11]
Caption: Core mechanism of the Knorr pyrazole synthesis.
A Modern Strategy: The Ugi/Knorr Approach for 4-Amino Pyrazoles
To efficiently synthesize the 4-amino pyrazole scaffold, modern organic chemistry often employs multi-component reactions (MCRs) that build complexity rapidly before the core cyclization. A powerful and validated strategy involves a sequential Ugi four-component reaction followed by a Knorr-type cyclization.[14] This approach is a testament to the self-validating nature of robust protocols; the initial MCR creates a highly functionalized and stable intermediate that is perfectly primed for the subsequent pyrazole-forming reaction.
The Causality Behind the Workflow:
-
Ugi Reaction: This MCR combines a primary amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. The output is a stable α-acylamino amide adduct.[14] This elegantly solves the primary challenge of the classical approach by constructing the required carbon backbone with the nitrogen substituent (as an amide) already in place at the future C4 position.
-
Knorr-Type Cyclization: The Ugi adduct, which is effectively a complex β-dicarbonyl equivalent, is then treated with hydrazine. The hydrazine selectively reacts with the ketone functionalities within the adduct, triggering the intramolecular cyclization and subsequent aromatization to yield the desired 4-amino pyrazole derivative.[14]
Caption: Logical workflow for the Ugi/Knorr synthesis of 4-amino pyrazoles.
Experimental Protocol: Synthesis of a 4-Amino Pyrazole Derivative
This protocol details a representative synthesis based on the Ugi/Knorr strategy.[14] Every step is designed to ensure high fidelity and reproducibility.
Part A: Ugi Synthesis of the α-Acylamino Amide Adduct
Materials and Reagents:
-
Primary Amine (e.g., Benzylamine): 1.0 eq
-
Carboxylic Acid (e.g., Acetic Acid): 1.0 eq
-
Carbonyl Compound (e.g., Acetone): 1.2 eq
-
Isocyanide (e.g., tert-Butyl isocyanide): 1.0 eq
-
Methanol (MeOH) as solvent
Procedure:
-
To a solution of the primary amine (1.0 eq) in methanol, add the carboxylic acid (1.0 eq) and the carbonyl compound (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the isocyanide (1.0 eq) dropwise to the mixture. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the consumption of the limiting reagent (isocyanide or amine) by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl acetate / 70% Hexane).[12]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi adduct is often of sufficient purity to be carried forward to the next step without extensive purification.
Part B: Knorr-Type Cyclization to the 4-Amino Pyrazole
Materials and Reagents:
-
Crude Ugi Adduct from Part A: 1.0 eq
-
Hydrazine Hydrate: 2.0-3.0 eq
-
Ethanol (EtOH) or Acetic Acid as solvent
Procedure:
-
Dissolve the crude Ugi adduct (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask equipped with a condenser.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.[9] The choice of acetic acid as a solvent can also serve as the catalyst.
-
Reaction Monitoring: Monitor the formation of the pyrazole product by TLC. The product is typically more polar than the Ugi adduct.
-
Work-up and Crystallization: After cooling the reaction to room temperature, slowly add water to the mixture with stirring.[11][12] This often induces the precipitation of the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water or a mixture of ethanol/water.[9] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-amino pyrazole derivative.
Data Summary Table
| Parameter | Ugi Reaction | Knorr Cyclization | Rationale / Field Insight |
| Solvent | Methanol | Ethanol or Acetic Acid | Methanol is a standard solvent for the Ugi reaction. Acetic acid for the cyclization acts as both solvent and catalyst, driving the reaction forward.[9][12] |
| Temperature | Room Temp. | 80-100 °C (Reflux) | The Ugi reaction proceeds efficiently at ambient temperature. The cyclization requires thermal energy to overcome the activation barrier for ring formation and dehydration.[9] |
| Reaction Time | 24-48 hours | 2-4 hours | MCRs can require longer times to reach completion. The Knorr cyclization is thermodynamically favorable and typically proceeds more rapidly.[11] |
| Key Reagents | Isocyanide | Hydrazine Hydrate | The isocyanide is crucial for the Ugi C-C bond formation. Hydrazine is the essential N-N building block for the pyrazole core. |
| Typical Yield | 45-60% (crude) | 70-90% (after purif.) | The Ugi reaction provides moderate to good yields of the key intermediate. The subsequent cyclization is generally high-yielding due to the formation of the stable aromatic product.[11][14] |
Application in Drug Development: A Scaffold of Significance
The 4-amino pyrazole scaffold is a highly sought-after motif in modern drug discovery. Its structure allows for versatile functionalization at three key points (the two nitrogen atoms and the C4-amino group), enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
This framework is prevalent in compounds targeting a range of diseases. Notably, it forms the core of numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and p38 MAP kinase, which are critical in cancer and inflammatory diseases.[4][6] The recent FDA approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, further underscores the therapeutic value of aminopyrazole-based agents.[4][5]
Conclusion
While the direct Knorr synthesis of 4-amino pyrazoles is impeded by substrate instability, the foundational principle of the reaction remains a powerful tool for heterocyclic chemistry. By integrating the Knorr cyclization into modern, multi-step, or multi-component reaction sequences like the Ugi/Knorr approach, researchers can overcome the limitations of the classical method. This strategic combination of robust, named reactions provides a reliable and efficient pathway to the 4-amino pyrazole scaffold, a core structure that continues to fuel the development of next-generation therapeutics.
References
- Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Benchchem. "detailed experimental protocol for Knorr pyrazole synthesis".
- Benchchem. Application Notes and Protocols for Knorr Pyrazole Synthesis.
- NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- NIH. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,....
- ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- NIH. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.
- Wikipedia. Knorr pyrrole synthesis.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Slideshare. knorr pyrazole synthesis.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
- ResearchGate. (PDF) Knorr Pyrazole Synthesis of Edaravone.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- YouTube. Knorr Pyrazole Synthesis.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery.
- ResearchGate. Knorr Pyrazole Synthesis.
- MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Alfa Chemistry. Paal-Knorr Synthesis.
- PharmaBlock. Pyrazoles in Drug Discovery.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- NIH. Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. name-reaction.com [name-reaction.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. soc.chim.it [soc.chim.it]
A Technical Guide to the Retrosynthetic Analysis and Forward Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Executive Summary: The pyrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth analysis of a key derivative, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, a versatile building block for drug discovery programs. We will dissect the molecule through a logical retrosynthetic approach to devise a robust and efficient forward synthesis. The chosen strategy prioritizes commercially available starting materials, high-yielding transformations, and control over regioselectivity. The narrative explains the causal chemistry behind each strategic decision, supported by detailed, field-proven experimental protocols and authoritative references.
Introduction to the Target Scaffold
The target molecule, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, integrates three critical pharmacophores:
-
The 1H-pyrazole Core: An aromatic five-membered heterocycle whose derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Its unique electronic properties and ability to act as a bioisostere for amides or phenols make it a highly valuable component in drug design.[2]
-
The 4-Amino Group: This functional group serves as a key handle for further derivatization, allowing for the introduction of diverse substituents through acylation, alkylation, or sulfonylation to modulate the molecule's physicochemical properties and biological target engagement.
-
The 4-Bromobenzyl Group: This substituent provides a site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide presents a comprehensive strategy for the synthesis of this key intermediate, beginning with a first-principles retrosynthetic analysis.
Retrosynthetic Analysis
The most effective synthetic routes are often revealed by deconstructing the target molecule into simpler, more accessible precursors. Our analysis identifies a logical sequence of disconnections that minimizes potential side reactions and maximizes overall efficiency.
Caption: Retrosynthetic analysis of the target molecule.
Disconnection I: The C4-Amino Group
The primary and most reliable disconnection targets the C4-amino moiety. In the forward direction, aromatic amino groups are most commonly and efficiently installed via the reduction of a corresponding nitro group.[3] This approach is vastly superior to direct amination strategies, which often suffer from harsh conditions and poor yields. This leads to our key intermediate: 1-(4-bromobenzyl)-4-nitro-1H-pyrazole .
Disconnection II: The N1-Benzyl Group
The bond between the pyrazole N1 nitrogen and the benzylic carbon is readily disconnected. This points to an N-alkylation reaction in the forward synthesis.[2][4] The required precursors are 4-nitro-1H-pyrazole and an appropriate electrophile, 4-bromobenzyl bromide . This strategy is advantageous because the alkylation of a C4-substituted pyrazole avoids the regioselectivity issues often encountered with unsymmetrically substituted pyrazoles, as the N1 and N2 positions are equivalent.
Disconnection III: The C4-Nitro Group
The final disconnection removes the nitro group from 4-nitro-1H-pyrazole, revealing the fundamental starting material: pyrazole . The introduction of a nitro group at the C4 position of the pyrazole ring is a classic and well-documented electrophilic aromatic substitution.[5][6]
The Optimal Forward Synthetic Pathway
Based on this analysis, the most logical and robust forward synthesis proceeds in three distinct steps:
-
Nitration: Electrophilic nitration of pyrazole to selectively form 4-nitro-1H-pyrazole.
-
N-Alkylation: Alkylation of 4-nitro-1H-pyrazole with 4-bromobenzyl bromide.
-
Reduction: Reduction of the C4-nitro group to afford the target amine.
This sequence is superior to alternative orderings (e.g., alkylation followed by nitration) because it avoids the potential for unwanted side reactions, such as nitration on the electron-rich benzyl ring, which would complicate purification and reduce the overall yield.
Forward Synthesis: Protocols and Mechanistic Insights
The following section provides detailed, step-by-step protocols for the proposed three-step synthesis, grounded in established chemical principles and supported by literature precedents.
Caption: The proposed three-step forward synthesis pathway.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
Principle & Causality: The nitration of pyrazole is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, but under the strongly acidic conditions required for nitration (a mixture of fuming nitric and sulfuric acid), the ring is protonated. The reaction proceeds on the conjugate acid of pyrazole, with the nitronium ion (NO₂⁺) attacking the C4 position, which is the most electron-rich and sterically accessible position, leading to high regioselectivity.[7] An optimized one-pot, two-step method using fuming acids provides high yields.[5][6]
Experimental Protocol:
-
Caution: Fuming nitric acid and fuming sulfuric acid are extremely corrosive and reactive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
To a 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 20% fuming sulfuric acid (e.g., 19.3 mL, 0.30 mol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add fuming nitric acid (e.g., 6.3 mL, 0.15 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. This creates the nitrosulfuric acid nitrating mixture.
-
In a separate flask, carefully add pyrazole (e.g., 6.8 g, 0.1 mol) to concentrated sulfuric acid (e.g., 11 mL, 0.21 mol) and stir until fully dissolved.
-
Cool the pyrazole sulfate solution in an ice-water bath.
-
Slowly add the pre-formed cold nitrosulfuric acid mixture to the pyrazole sulfate solution dropwise, maintaining the reaction temperature at or below 10 °C.
-
After the addition is complete, allow the mixture to warm to 50 °C and stir for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 400 g) with vigorous stirring.
-
The white precipitate of 4-nitro-1H-pyrazole is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to yield 4-nitro-1H-pyrazole.
| Parameter | Value/Reagent | Source |
| Starting Material | Pyrazole | Commercially Available |
| Key Reagents | Fuming HNO₃, Fuming H₂SO₄ | [5][6] |
| Temperature | 0-10 °C (addition), 50 °C (reaction) | [5] |
| Reaction Time | ~2 hours | [5] |
| Expected Yield | ~85% | [5] |
Step 2: Synthesis of 1-(4-bromobenzyl)-4-nitro-1H-pyrazole
Principle & Causality: This reaction is a nucleophilic substitution (Sₙ2) where the deprotonated pyrazole nitrogen acts as the nucleophile, displacing the bromide from 4-bromobenzyl bromide. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic N-H of the 4-nitropyrazole.[8] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without interfering with the nucleophile, thus accelerating the reaction rate.
Experimental Protocol:
-
To a round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-bromobenzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.
-
After cooling to room temperature, pour the reaction mixture into water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol to remove residual DMF and starting materials.
-
Dry the product under vacuum to afford 1-(4-bromobenzyl)-4-nitro-1H-pyrazole.
| Parameter | Value/Reagent | Source |
| Starting Material | 4-Nitro-1H-pyrazole | From Step 1 |
| Key Reagents | 4-Bromobenzyl bromide, K₂CO₃, DMF | [4][8] |
| Temperature | 60 °C | General Alkylation Conditions |
| Reaction Time | 4-6 hours | Typical for this transformation |
| Expected Yield | >90% | Based on similar alkylations |
Step 3: Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Principle & Causality: The reduction of an aromatic nitro group to an amine can be achieved with various reagents. A classic, reliable, and cost-effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like concentrated hydrochloric acid.[3] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acid, ultimately yielding the corresponding amine. Ethanol is often used as a co-solvent to ensure the solubility of the organic substrate.
Experimental Protocol:
-
To a round-bottom flask, suspend 1-(4-bromobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).
-
The product can be extracted with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
| Parameter | Value/Reagent | Source |
| Starting Material | 1-(4-bromobenzyl)-4-nitro-1H-pyrazole | From Step 2 |
| Key Reagents | SnCl₂·2H₂O, conc. HCl, Ethanol | [3][9] |
| Temperature | Reflux (~78 °C) | Standard for SnCl₂ reductions |
| Reaction Time | 2-3 hours | Typical for this transformation |
| Expected Yield | 80-95% | [9] |
Summary and Outlook
This guide has detailed a logical and efficient three-step synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine from commercially available pyrazole. The retrosynthetic analysis identified a pathway that proceeds through nitration , N-alkylation , and nitro group reduction . This sequence ensures high regioselectivity and utilizes robust, well-established chemical transformations, making it suitable for both small-scale and large-scale preparations. The final compound is a highly valuable intermediate, poised for diversification through its two orthogonal chemical handles—the nucleophilic amine and the aryl bromide—providing a powerful platform for the development of novel chemical entities in drug discovery and materials science.
References
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]
-
Recent Advances in Aminopyrazoles Synthesis and Functionalization. HAL open science. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, Vol. 93, No. 2, 2016. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. [Link]
- N-alkylation method of pyrazole.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Nitropyrazoles. ResearchGate. [Link]
- 4-nitropyrazoles.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PubMed Central. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
-
Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. AIP Publishing. [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Multifaceted Mechanisms of Action of Aminopyrazole Derivatives
Abstract
The aminopyrazole core is a versatile heterocyclic scaffold that has emerged as a cornerstone in the development of a diverse array of therapeutic agents and agrochemicals. Its unique structural and electronic properties allow for facile chemical modification, enabling the fine-tuning of biological activity across a wide spectrum of molecular targets. This technical guide provides an in-depth exploration of the mechanisms of action of aminopyrazole derivatives, with a primary focus on their roles as kinase inhibitors in oncology, neuroprotective agents, and as potent insecticides. We will delve into the specific molecular interactions that underpin their therapeutic and pesticidal effects, supported by experimental evidence and structure-activity relationship (SAR) studies. Detailed protocols for key validation assays are provided to equip researchers with the practical knowledge to investigate and characterize novel aminopyrazole-based compounds.
Introduction: The Rise of the Aminopyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized for its pharmacological potential.[1] The introduction of an amino group to this core structure dramatically enhances its ability to form key hydrogen bond interactions with biological targets, rendering aminopyrazoles as "privileged structures" in medicinal chemistry.[1][2] This has led to the successful development of numerous clinically approved drugs and commercially significant agrochemicals. This guide will dissect the molecular mechanisms that drive the biological activity of these remarkable compounds.
Aminopyrazole Derivatives as Kinase Inhibitors: A Targeted Approach to Disease
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Aminopyrazole derivatives have proven to be a rich source of potent and selective kinase inhibitors, primarily by targeting the ATP-binding pocket of these enzymes.[3][5]
Mechanism of Action: Competitive ATP Inhibition
The aminopyrazole core typically acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[5] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group to its downstream targets. The substituents on the aminopyrazole ring are then strategically designed to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity for the target kinase.[5]
Targeting Key Kinase Families
Aberrant FGFR signaling is a known driver in various cancers.[6] Aminopyrazole-based inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFRs.[6][7] A notable strategy involves the design of covalent inhibitors that target a cysteine residue on the P-loop of the kinase, a feature that can overcome common resistance mechanisms.[6][8]
Experimental Protocol: In Vitro FGFR Kinase Assay (Time-Resolved FRET)
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of aminopyrazole derivatives against an FGFR kinase.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR2, FGFR3)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-pY (PY20) antibody and ULight™-streptavidin)
-
Test compounds (aminopyrazole derivatives) dissolved in DMSO
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate. Include DMSO-only wells for positive and negative controls.
-
Prepare a 2X enzyme/substrate solution in kinase reaction buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the TR-FRET detection reagent mix.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
The use of a TR-FRET format provides a robust and sensitive method for detecting kinase activity in a high-throughput manner.
-
Running the ATP concentration at its Km value ensures that the assay is sensitive to competitive inhibitors.
-
The choice of a generic peptide substrate like Poly-Glu-Tyr allows for the screening of a broad range of tyrosine kinases.
CDKs are essential for cell cycle regulation, and their over-expression is linked to various cancers.[5] Aminopyrazole analogs have been developed as potent inhibitors of CDK2 and CDK5.[5] The nitrogen atoms of the aminopyrazole core interact with the hinge region residues of the CDK, while substituents at the 5-position can be tailored to fit into a shallow hydrophobic pocket, and those at other positions can be modified to interact with the solvent-exposed region, thereby optimizing potency and selectivity.[5]
AXL is a promising target for anticancer drug discovery due to its role in cell proliferation, migration, and invasion.[9][10] Novel 3-aminopyrazole derivatives have been identified as potent and selective AXL kinase inhibitors.[9][10] These compounds have been shown to potently inhibit AXL signaling, suppress cancer cell proliferation, and impede cell migration and invasion in cellular assays.[9][10]
Signaling Pathway: AXL Inhibition by Aminopyrazole Derivatives
Caption: AXL signaling pathway and its inhibition by aminopyrazole derivatives.
Aminopyrazole Derivatives as Insecticides: Neurotoxic Precision
The aminopyrazole derivative, Fipronil, is a broad-spectrum insecticide widely used in agriculture and for pest control.[11][12][13] Its mechanism of action is distinct from that of many other insecticides, providing an effective tool for managing resistant insect populations.
Mechanism of Action: Blockade of GABA-Gated Chloride Channels
Fipronil's primary mode of action is the disruption of the insect central nervous system by blocking ligand-gated ion channels.[11][12] Specifically, it acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects.[11][14] By binding to the chloride channel within the GABA receptor complex, fipronil prevents the influx of chloride ions into the neuron.[11] This inhibition of the normal hyperpolarizing effect of GABA leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[11][12]
Selectivity for Insects
The insecticidal selectivity of fipronil is attributed to its higher binding affinity for insect GABA receptors compared to mammalian receptors.[11][12] Additionally, fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its insect-specific toxicity.[12]
Experimental Workflow: Investigating Fipronil's Effect on Insect Neurons
Caption: Electrophysiological workflow to study Fipronil's mechanism of action.
Aminopyrazole Derivatives as Antimicrobial Agents
The aminopyrazole scaffold has also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[15][16][17] The mechanisms of action in this context are more varied and are an active area of research.
Potential Mechanisms of Action
Emerging evidence suggests that aminopyrazole derivatives may exert their antimicrobial effects through several mechanisms:
-
Inhibition of Essential Enzymes: Some derivatives have been shown to target bacterial enzymes that are crucial for survival, such as DNA gyrase and dihydrofolate reductase.[18]
-
Disruption of Cell Wall Integrity: Certain aminopyrazole-derived hydrazones have been reported to disrupt the bacterial cell wall.[17]
-
Multi-Target Effects: It is plausible that some aminopyrazole compounds have multiple molecular targets within the microbial cell, contributing to their broad-spectrum activity.[17]
Further research is needed to fully elucidate the specific molecular targets and pathways affected by different classes of antimicrobial aminopyrazoles.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][19][20] Key SAR insights include:
-
The Amino Group: The position of the amino group (e.g., 3-amino vs. 5-amino) significantly influences the molecule's interaction with different biological targets.[21]
-
Substituents on the Pyrazole Ring: Modifications at various positions can enhance potency, selectivity, and pharmacokinetic properties. For example, in kinase inhibitors, specific substituents are designed to occupy hydrophobic pockets or solvent-exposed regions of the ATP-binding site.[5]
-
The N1-Substituent: The group attached to the N1 position of the pyrazole ring can profoundly impact the compound's overall conformation and its ability to fit into the target binding site.
A systematic exploration of these SAR principles is crucial for the rational design of novel aminopyrazole derivatives with improved therapeutic or pesticidal profiles.
Conclusion and Future Directions
The aminopyrazole scaffold has firmly established itself as a privileged motif in drug discovery and development. Its versatility has given rise to a diverse range of compounds with potent and specific mechanisms of action, from targeted kinase inhibitors in oncology to highly effective neurotoxic insecticides. The ongoing exploration of this chemical space continues to yield novel derivatives with promising antimicrobial and other therapeutic properties. Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects, overcoming resistance mechanisms, and exploring new therapeutic applications for this remarkable class of molecules.
References
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.).
- Fipronil Technical Fact Sheet - National Pesticide Information Center. (n.d.).
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed. (2022, November 10).
- The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (n.d.).
- Fipronil - Wikipedia. (n.d.).
- Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchGate. (2018, August 9).
- Fipronil Fact Sheet - National Pesticide Information Center. (n.d.).
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - ACS Publications. (2022, August 16).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazole-4-Carboxylate Derivatives - Benchchem. (n.d.).
- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide - Benchchem. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25).
- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC - PubMed Central. (2018, June 1).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023, April 25).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025, January 17).
- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives - Benchchem. (n.d.).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed. (2020, December 2).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | ACS Medicinal Chemistry Letters. (2020, December 2).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | Request PDF - ResearchGate. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (2024, December 24).
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed. (2025, November 21).
- Mode of action of pyrazoles and pyridazinones - ResearchGate. (n.d.).
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. - R Discovery. (2025, December 3).
- Insecticidal Mode of Action. (n.d.).
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fipronil Technical Fact Sheet [npic.orst.edu]
- 12. Fipronil - Wikipedia [en.wikipedia.org]
- 13. Fipronil Fact Sheet [npic.orst.edu]
- 14. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. probiologists.com [probiologists.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(4-bromobenzyl)-1H-pyrazol-4-amine (CAS No. 1002651-92-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-bromobenzyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmaceutical development, forming the core of numerous FDA-approved drugs.[1] These compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] The specific substitution pattern of 1-(4-bromobenzyl)-1H-pyrazol-4-amine, featuring a bromobenzyl group at the N1 position and an amine group at the C4 position of the pyrazole ring, offers a unique combination of functionalities for potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, characterization, potential biological activities, and safety considerations, serving as a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1002651-92-4 | [5] |
| Molecular Formula | C₁₀H₁₀BrN₃ | - |
| Molecular Weight | 252.11 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
Conceptual Synthetic Workflow
A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][6] For the target molecule, a potential synthetic strategy would involve the reaction of a suitably protected 4-aminopyrazole with 4-bromobenzyl bromide.
Caption: Conceptual synthesis workflow for 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Step-by-Step Experimental Protocol (Hypothetical)
-
N-Alkylation of 4-Nitro-1H-pyrazole: To a solution of 4-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the pyrazole nitrogen. Subsequently, 4-bromobenzyl bromide is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product, 1-(4-bromobenzyl)-4-nitro-1H-pyrazole, is extracted with an organic solvent.
-
Reduction of the Nitro Group: The intermediate, 1-(4-bromobenzyl)-4-nitro-1H-pyrazole, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C), is employed to reduce the nitro group to a primary amine. Upon completion, the reaction mixture is worked up to isolate the final product, 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Characterization
The structural confirmation of 1-(4-bromobenzyl)-1H-pyrazol-4-amine would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group (typically in the range of 7.0-7.6 ppm), a singlet for the benzylic methylene protons (~5.3 ppm), and signals for the pyrazole ring protons. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the bromobenzyl group, and the benzylic carbon. The chemical shifts can be predicted using computational methods or compared with data from structurally similar compounds.[7][8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the 3400-3250 cm⁻¹ region. The N-H bending vibration is expected between 1650-1580 cm⁻¹.[9] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C-N stretching of the aromatic amine will be in the 1335-1250 cm⁻¹ range.[5][9][10] A representative IR spectrum of a 4-halogenated-1H-pyrazole shows a complex region between 2600 and 3200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the benzyl group, providing further structural confirmation.[11][12] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Potential Biological Activities and Applications in Drug Discovery
The pyrazole nucleus is a cornerstone in the development of a wide range of therapeutic agents.[13][14] The structural motifs present in 1-(4-bromobenzyl)-1H-pyrazol-4-amine suggest several potential areas of biological activity.
Potential as a Kinase Inhibitor
Many pyrazole-containing compounds have been developed as potent kinase inhibitors. For instance, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been identified as novel Bruton's tyrosine kinase (BTK) inhibitors, a key target in the treatment of B-cell malignancies.[15] The 4-amino-pyrazole core can act as a hinge-binding motif, a common feature in many kinase inhibitors.
Anti-inflammatory Properties
Pyrazole derivatives are well-known for their anti-inflammatory effects, with celecoxib being a prominent example.[2][16] The anti-inflammatory activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 1-(4-bromobenzyl)-1H-pyrazol-4-amine could exhibit similar properties.
Other Potential Therapeutic Areas
The versatility of the pyrazole scaffold extends to various other therapeutic targets. Research has shown pyrazole derivatives to have potential as:
The specific biological profile of 1-(4-bromobenzyl)-1H-pyrazol-4-amine would need to be elucidated through in vitro and in vivo studies.[10]
Structure-Activity Relationship (SAR) Insights
The 4-bromobenzyl group can engage in hydrophobic and halogen bonding interactions within a protein's active site. The 4-amino group on the pyrazole ring can act as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets.[14] Further modification of these functional groups would be a key strategy in optimizing the potency and selectivity of this compound for a specific target.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-(4-bromobenzyl)-1H-pyrazol-4-amine is not publicly available. However, based on the safety data for structurally related pyrazole derivatives, the following precautions should be considered:
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[19][20] Some brominated aromatic compounds are classified as harmful to aquatic life.[15]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][21] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
It is imperative to consult a comprehensive and compound-specific MSDS before handling this chemical.
Conclusion
1-(4-bromobenzyl)-1H-pyrazol-4-amine is a promising scaffold for the development of novel therapeutic agents, leveraging the well-established pharmacological importance of the pyrazole core. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into its synthesis, detailed characterization, and biological evaluation is warranted to fully explore its therapeutic potential.
References
-
UCLA, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole. Retrieved from [Link]
- Fatima, A., Aslam, S., Janiad, S., Faisal, S., Irfan, A., Iqbal, J., Shazly, G. A., Zafar, A. M., Shaheen, A., Noreen, S., Mateev, E., & Bin Jardan, Y. A. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Results in Chemistry, 8, 101582.
- Desai, N. C., Bhatt, N., & Somani, H. (2009). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Arkivoc, 2009(13), 363-380.
- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2018). 1H NMR and 13C NMR shifts of all compounds.
- Can, N., & Alyar, S. (2018). Synthesis of Some New Pyrazoles. Dergipark, 23(2), 245-252.
-
Deng, X., & Mani, N. S. (2006). 5-Benzo[7][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole and 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses, 83, 140.
- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2–17.
- Devi, N., Srivastava, S., Yogi, B., Sara, U. V. S., Kumar, S., & Gupta, S. K. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. NeuroQuantology, 20(9), 2875-2883.
- de Oliveira, R. B., de Lima, G. M., & da Silva, J. F. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504.
- Singh, S. K., Singh, P. P., & Tiwari, A. K. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & medicinal chemistry letters, 27(12), 2663–2667.
- El-Sayed, N. N. E., Al-Ghorab, M. M., & El-Kashef, H. S. (2022).
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). 5 Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy (pp. 199-205). John Wiley & Sons, Ltd.
- Reed, J. R., Rheingold, A. L., & Grotjahn, D. B. (2023). Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),...
- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
- LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Chemistry LibreTexts.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- University of Wisconsin-Platteville. (n.d.). Infrared Spectroscopy.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
- Faria, J. V., Vegi, P. F., Miguita, A. G., & dos Santos, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-71.
- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016).
- Faria, J. V., Leal, A. S., de Paula, C. A., & dos Santos, M. S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in chemistry, 9, 655436.
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- González-Vera, J. A., García-Calvo, J., Galiano, V., & de la Torre, M. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
- Zhang, Y., Chen, Y., & Wu, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 910–931.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook.
-
SpectraBase. (n.d.). 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. web.pdx.edu [web.pdx.edu]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
- 13. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. fishersci.com [fishersci.com]
- 21. ruixibiotech.com [ruixibiotech.com]
Methodological & Application
Application Notes & Protocols: The 1-(4-bromobenzyl)-1H-pyrazol-4-amine Scaffold in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] This document provides an in-depth guide to the medicinal chemistry applications of a particularly versatile derivative: 1-(4-bromobenzyl)-1H-pyrazol-4-amine . We will explore its strategic importance as a starting material, delve into its primary application in the development of protein kinase inhibitors, and provide detailed, field-proven protocols for its synthetic elaboration and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for the discovery of novel therapeutics.
The Strategic Value of the 1-(4-bromobenzyl)-1H-pyrazol-4-amine Scaffold
The utility of this specific molecule arises from the strategic combination of its three key components:
-
The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for other aromatic systems like benzene or imidazole, often improving physicochemical properties such as solubility while maintaining or enhancing biological potency.[3] Its adjacent nitrogen atoms provide defined vectors for hydrogen bonding.
-
The 4-Amino Group (-NH₂): This primary amine is a critical functional handle. It serves as a potent hydrogen bond donor, essential for anchoring the molecule within the active sites of many biological targets, particularly the hinge region of protein kinases.[4][5] Furthermore, it is a versatile nucleophile, enabling a wide array of synthetic modifications to build extensive chemical libraries.
-
The 1-(4-bromobenzyl) Group: This substituent provides two key advantages. Firstly, the benzyl group itself can engage in hydrophobic or π-stacking interactions within a target's binding pocket. Secondly, the bromine atom serves as a reliable synthetic handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[6][7]
The convergence of these features makes 1-(4-bromobenzyl)-1H-pyrazol-4-amine an ideal starting point for fragment-based and lead-optimization campaigns.
Caption: Logical relationships of the core scaffold's components and their applications.
Primary Application: Development of Protein Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The pyrazol-4-amine scaffold is exceptionally well-suited for designing ATP-competitive kinase inhibitors. The amino group and an adjacent pyrazole nitrogen can form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.
Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a critical regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[8] Research has demonstrated that using a pyrazol-4-amine core as a foundational element can lead to the discovery of highly potent and selective CDK2 inhibitors.[8][9]
A bioisosteric replacement strategy, substituting a phenylsulfonamide moiety with various pyrazole groups on a pyrimidin-2-amine scaffold, led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.[9] This work elegantly demonstrates the power of the pyrazol-4-amine starting point. The most potent compound from this series, compound 15 , inhibited CDK2 with a Kᵢ of just 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[8] Mechanistic studies confirmed that this compound arrested cancer cells in the S and G2/M phases and induced apoptosis.[8]
Table 1: Representative Structure-Activity Relationship (SAR) Data for CDK2 Inhibitors
| Compound | R¹ (at C5 of pyrimidine) | R² (at N1 of pyrazol-4-amine) | CDK2 Kᵢ (µM)[9] | A2780 GI₅₀ (µM)[9] |
| 14 | H | H | 0.007 | 4.380 |
| 15 | Cl | H | 0.005 | 0.158 |
| Derivative | Cl | Methyl | 0.041 | 3.510 |
| Derivative | Cl | Ethyl | 0.038 | 2.150 |
-
Causality Insight: The data clearly shows that a small chloro substitution (R¹) on the pyrimidine ring (Compound 15 vs. 14 ) dramatically improves antiproliferative activity (GI₅₀) by nearly 28-fold, while maintaining potent CDK2 inhibition.[9] This suggests the chloro group occupies a small hydrophobic pocket, enhancing overall cellular efficacy. Furthermore, N-alkylation (R²) of the terminal pyrazole is detrimental to both kinase inhibition and cellular activity, indicating that a free N-H is likely critical for an important interaction, possibly with solvent or another part of the protein.[9]
Broader Kinase Targets
The versatility of the scaffold extends to other important kinase families:
-
Bruton's Tyrosine Kinase (BTK): Derivatives based on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have yielded potent irreversible BTK inhibitors with IC₅₀ values as low as 1.2 nM, demonstrating potential for treating B-cell tumors.[10]
-
Fibroblast Growth Factor Receptors (FGFRs): 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors that are active against both wild-type and drug-resistant gatekeeper mutants.[11]
-
Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amines, derived from a similar aminopyrazole core, have been identified as valuable leads for developing inhibitors targeting neurodegenerative disorders and cancer.[12]
Experimental Protocols
The following protocols provide a robust framework for the synthesis and evaluation of novel compounds derived from 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Protocol A: Synthetic Elaboration via Buchwald-Hartwig Amination
This protocol details the coupling of the core scaffold with a heteroaryl chloride, a common step in constructing kinase inhibitors.
Objective: To synthesize N-(2-chloropyrimidin-4-yl)-1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Causality: The Buchwald-Hartwig reaction is chosen for its high functional group tolerance and efficiency in forming C-N bonds, which is often challenging using classical methods. A palladium catalyst, a phosphine ligand (Xantphos is excellent for sterically hindered couplings), and a base are required to facilitate the catalytic cycle.
Materials:
-
1-(4-bromobenzyl)-1H-pyrazol-4-amine
-
2,4-dichloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(4-bromobenzyl)-1H-pyrazol-4-amine (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Caption: General synthetic workflow for library creation from the core scaffold.
Protocol B: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of a test compound against a specific protein kinase.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a lower light signal indicates higher kinase activity (more ATP consumed) and vice-versa. An effective inhibitor will result in a bright signal.
Materials:
-
Test compound (e.g., from Protocol A) dissolved in DMSO.
-
Target Kinase (e.g., CDK2/Cyclin A)
-
Kinase Substrate (e.g., a specific peptide or protein like Histone H1)
-
ATP solution at 2x final concentration
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar, containing ATP detection reagents)
-
White, opaque 384-well assay plates
-
Staurosporine (positive control, pan-kinase inhibitor)
-
DMSO (negative/vehicle control)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells using an acoustic dispenser. Also include wells for positive (Staurosporine) and negative (DMSO) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation: Prepare a 2x ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour. The exact time may need optimization depending on the kinase.
-
ATP Detection - Step 1: Add 10 µL of the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
ATP Detection - Step 2: Add 20 µL of the Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: A typical workflow for kinase inhibitor screening and validation.
Conclusion
1-(4-bromobenzyl)-1H-pyrazol-4-amine is more than just a chemical; it is a strategic platform for medicinal chemistry innovation. Its inherent features—a bioisosteric core, a critical hydrogen-bonding amine, and a versatile synthetic handle—make it an exceptionally valuable starting point for developing targeted therapeutics. As demonstrated, its application has led to the discovery of highly potent kinase inhibitors across multiple important target families. The protocols provided herein offer a validated roadmap for researchers to synthesize and evaluate novel derivatives, accelerating the journey from a promising scaffold to a potential clinical candidate.
References
-
Fanta, B. S., Lenjisa, J., Teo, T., Kou, L., Mekonnen, L., Yang, Y., Basnet, S. K. C., Hassankhani, R., Sykes, M. J., Yu, M., & Wang, S. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]
-
Fanta, B. S., Lenjisa, J., Teo, T., Kou, L., Mekonnen, L., Yang, Y., Basnet, S. K. C., Hassankhani, R., Sykes, M. J., Yu, M., & Wang, S. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Hassan, A., Khan, I., & Hassan, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., Wang, Y., & Zhang, Y. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
-
Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El-Sayed, I. E. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Unknown Author. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]
-
Wang, J., Zhang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(1), 147. Available at: [Link]
-
Unknown Author. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Siddiq, H. A., Imam, M. A., Alsharif, S. T., Attar, R. M. S., & El‐Metwaly, N. M. (2025). Synthesis of New Thiazole‐Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. ResearchGate. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]
-
Isac, A. D., Bîrsa, M. L., & Bîrîiac, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. Available at: [Link]
-
Kumar, V., & Aggarwal, R. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]
-
Zhang, W., Wang, G., Wang, R., Zhang, J., Zhu, F., & Wu, W. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1448. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]
-
Schade, D., Lategahn, J., Niggenaber, J., Keul, M., Tumbrink, H. L., Ketzer, J., Mynarek, M., Tinscher, C., Krebber, H., & Rauh, D. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6695. Available at: [Link]
-
Shrivastava, A., Tiwari, M., Singh, V. P., Othman, I., Meijer, L., Tiwari, A. K., & Trivedi, S. L. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663–2667. Available at: [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(8), 2187. Available at: [Link]
-
Devi, N., Srivastava, S., Yogi, B., Sara, U. V. S., Kumar, S., & Gupta, S. K. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology. Retrieved from [Link]
-
Fell, M. J., Mirescu, C., Basu, K., Che, C., Covell, D. J., Deck, K., Farrer, M. J., Fiske, M., Glicksman, M. A., Keever, K., Korendovych, I. V., Kumar, A., Lee, S. J., Liu, M., Lizama, E., Loh, C., Mok, Y. M., Mubassara, S., Pak, R., ... & Uslaner, J. M. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 961–968. Available at: [Link]
-
Gever, J. R., Abel, R., Amici, L. A., Bernier, S. G., Cao, J., Casillas, K. L., Di, L., El-Kattan, A. F., Fenwick, A. E., Fish, S., Gilbert, A. M., Gonsiorek, W., Jones, C. S., Johnson, M. C., Kutok, J. L., Li, C., Liu, C., Loria, P. M., Macci, R., ... & West, A. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed. Available at: [Link]
-
Gentile, F., & De Vita, D. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]
-
Gever, J. R., Abel, R., Amici, L. A., Bernier, S. G., Cao, J., Casillas, K. L., Di, L., El-Kattan, A. F., Fenwick, A. E., Fish, S., Gilbert, A. M., Gonsiorek, W., Jones, C. S., Johnson, M. C., Kutok, J. L., Li, C., Liu, C., Loria, P. M., Macci, R., ... & West, A. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. Available at: [Link]
-
de Oliveira, R., & de Oliveira, V. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. Available at: [Link]
-
El fadili, M., El-Mernissi, R., Al-Ghorbani, M., Mouaden, K., Al-Salahi, R., & Bouachrine, M. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. Available at: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(4-bromobenzyl)-1H-pyrazol-4-amine in Targeted Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Inhibition
Covalent inhibitors, which form a stable, covalent bond with their target protein, have witnessed a significant resurgence in drug discovery.[1] Unlike their non-covalent counterparts that rely on reversible binding, covalent inhibitors can achieve prolonged and often irreversible target engagement. This leads to enhanced potency, a sustained duration of action, and the ability to target proteins that have been historically considered "undruggable" due to shallow binding pockets or high concentrations of endogenous ligands.[2]
The design of a targeted covalent inhibitor (TCI) is a nuanced process, balancing the reactivity of an electrophilic "warhead" with the selective recognition of a "scaffold" that directs the molecule to the desired protein target. The ideal TCI possesses a warhead that is reactive enough to form a bond with a specific nucleophilic amino acid residue (commonly cysteine) within the target's binding site, yet not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to form key interactions with protein targets.[3][4]
This application note presents a hypothetical framework for the utilization of 1-(4-bromobenzyl)-1H-pyrazol-4-amine as a foundational scaffold in the design and characterization of novel covalent inhibitors. While this specific molecule is not a known covalent inhibitor, its structure provides a versatile starting point. The primary amine at the C4 position of the pyrazole ring serves as an ideal chemical handle for the introduction of a reactive warhead, such as an acrylamide moiety. The 4-bromobenzyl group can be explored for its potential to occupy hydrophobic pockets within a target's active site, contributing to binding affinity and selectivity.
Hypothetical Design and Mechanism
We propose the derivatization of 1-(4-bromobenzyl)-1H-pyrazol-4-amine to incorporate an acrylamide warhead, creating the hypothetical covalent inhibitor N-(1-(4-bromobenzyl)-1H-pyrazol-4-yl)acrylamide . This modification transforms the parent amine into a targeted covalent inhibitor capable of undergoing a Michael addition reaction with a nucleophilic cysteine residue in the active site of a target protein.
Proposed Synthesis of a Covalent Inhibitor from 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Caption: Synthetic scheme for the proposed covalent inhibitor.
The proposed mechanism of action follows a two-step process characteristic of many successful covalent inhibitors:
-
Reversible Binding: The inhibitor initially binds non-covalently to the target protein's active site. The pyrazole core and the 4-bromobenzyl group guide the inhibitor and establish specific interactions that position the acrylamide warhead in close proximity to a nucleophilic residue.
-
Irreversible Covalent Modification: The correctly oriented acrylamide warhead then reacts with the thiol side chain of a cysteine residue via a Michael addition reaction, forming a stable covalent bond. This permanently inactivates the protein.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and characterization of the hypothetical covalent inhibitor, N-(1-(4-bromobenzyl)-1H-pyrazol-4-yl)acrylamide.
Protocol 1: Synthesis of N-(1-(4-bromobenzyl)-1H-pyrazol-4-yl)acrylamide
This protocol describes the acylation of the starting amine with acryloyl chloride.
Materials:
-
1-(4-bromobenzyl)-1H-pyrazol-4-amine
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 1-(4-bromobenzyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-(4-bromobenzyl)-1H-pyrazol-4-yl)acrylamide.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biochemical Assay for IC₅₀ Determination
This protocol is a general method to determine the concentration of the inhibitor required to reduce the activity of a target enzyme by 50% (IC₅₀). This value is time-dependent for covalent inhibitors.[5]
Materials:
-
Target enzyme of interest
-
Hypothetical inhibitor stock solution (in DMSO)
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the hypothetical inhibitor in the assay buffer. A typical concentration range might be from 100 µM to 1 nM.
-
In a 96-well plate, add the enzyme to each well (except for the no-enzyme control).
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a fixed period (e.g., 30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To assess the time-dependency, repeat the assay with different pre-incubation times (e.g., 15, 60, and 120 minutes). A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.[5]
Protocol 3: Kinetic Analysis for k_inact and K_I Determination
For irreversible inhibitors, the IC₅₀ value is not a true measure of potency. Instead, the kinetic parameters K_I (the inhibitor concentration at half-maximal inactivation rate) and k_inact (the maximal rate of inactivation) are determined. The ratio k_inact/K_I represents the second-order rate constant of covalent modification and is a key metric for comparing covalent inhibitors.[5][6]
Materials:
-
Target enzyme
-
Hypothetical inhibitor stock solution (in DMSO)
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Incubate the enzyme with multiple concentrations of the inhibitor in the absence of the substrate.
-
At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing a high concentration of the substrate to initiate the reaction. The dilution effectively stops further covalent modification.
-
Measure the initial velocity of the enzymatic reaction for each time point and inhibitor concentration.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for k_inact and K_I.[7]
Data Presentation:
| Inhibitor Conc. (nM) | k_obs (min⁻¹) |
| 10 | 0.05 |
| 20 | 0.09 |
| 50 | 0.18 |
| 100 | 0.25 |
| 200 | 0.35 |
| 500 | 0.45 |
From the hyperbolic fit of the k_obs vs. [I] plot, the following parameters can be derived:
-
k_inact: The maximum observed rate of inactivation.
-
K_I: The inhibitor concentration at which the rate of inactivation is half of k_inact.
-
k_inact/K_I: The second-order rate constant of inhibition.
Protocol 4: Mass Spectrometry for Covalent Adduct Confirmation
This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm that the inhibitor forms a covalent adduct with the target protein and to potentially identify the modified amino acid residue.[8]
Materials:
-
Target protein
-
Hypothetical inhibitor
-
Incubation buffer (e.g., ammonium bicarbonate)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the target protein with an excess of the hypothetical inhibitor for a sufficient time to allow for covalent modification (e.g., 2 hours at 37°C). Include a control sample with the protein and vehicle (DMSO).
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence using specialized software that allows for the specification of a variable modification on cysteine residues corresponding to the mass of the inhibitor.[8][9]
-
The identification of a peptide with the expected mass shift confirms the covalent adduct formation. The MS/MS fragmentation pattern can pinpoint the exact cysteine residue that was modified.
Protocol 5: Cell-Based Viability Assay
This protocol assesses the cytotoxic or anti-proliferative effects of the hypothetical inhibitor on a relevant cancer cell line using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hypothetical inhibitor stock solution (in sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the hypothetical inhibitor. Include vehicle-treated and untreated controls.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted.
Experimental Workflow for Covalent Inhibitor Characterization
Sources
- 1. Acrylamides - Enamine [enamine.net]
- 2. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. 66.160.205.160 [66.160.205.160]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unl.pt [research.unl.pt]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Derivatization of the Amino Group on 4-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 4-Aminopyrazole Derivatization
The 4-aminopyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4] The strategic derivatization of the 4-amino group is a cornerstone of lead optimization, allowing for the fine-tuning of a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a comprehensive overview and detailed protocols for the most common and effective methods for derivatizing the amino group of 4-aminopyrazoles, empowering researchers to unlock the full potential of this versatile scaffold.
I. Acylation of the 4-Amino Group: Forging Amide Bonds
Acylation of the 4-amino group to form a stable amide linkage is a fundamental transformation in the synthesis of 4-aminopyrazole derivatives. This reaction is typically achieved by treating the 4-aminopyrazole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a suitable base.
General Reaction Scheme: Acylation
Caption: General workflow for the acylation of 4-aminopyrazoles.
Protocol: Acylation of 4-Aminopyrazole with Benzoyl Chloride
This protocol describes a representative procedure for the acylation of a 4-aminopyrazole using an acyl chloride.
Materials:
-
4-Aminopyrazole
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyrazole (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq.) and stir for 10 minutes at room temperature. The pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-benzamidopyrazole.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a good choice as it is relatively inert and dissolves both the starting material and the acylating agent.
-
Base: Pyridine is a commonly used base for this transformation. Other tertiary amines like triethylamine or diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence the reaction rate and selectivity.
-
Temperature: The initial addition at 0 °C is a precautionary measure to manage any potential exothermicity. The reaction is typically efficient at room temperature.
| Parameter | Recommended Conditions | Rationale |
| Acylating Agent | Acyl chlorides, Anhydrides | Readily available and reactive. |
| Base | Pyridine, Triethylamine, DIPEA | Neutralizes the acidic byproduct. |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents are preferred. |
| Temperature | 0 °C to room temperature | Balances reaction rate and stability. |
II. Sulfonylation of the 4-Amino Group: Crafting Sulfonamides
The synthesis of sulfonamides from 4-aminopyrazoles is a valuable strategy in drug discovery, as the sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing the compound's binding to biological targets. The reaction involves the treatment of the 4-aminopyrazole with a sulfonyl chloride in the presence of a base.
General Reaction Scheme: Sulfonylation
Caption: General workflow for the sulfonylation of 4-aminopyrazoles.
Protocol: Sulfonylation of 4-Aminopyrazole with p-Toluenesulfonyl Chloride
This protocol provides a detailed procedure for the synthesis of a 4-sulfonamidopyrazole.
Materials:
-
4-Aminopyrazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 4-aminopyrazole (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask, add anhydrous pyridine (1.5 eq.) at room temperature.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(p-toluenesulfonamido)pyrazole.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: A wide range of sulfonyl chlorides can be used to introduce various sulfonyl groups.
-
Base: Pyridine is an effective base for this transformation. For less reactive sulfonyl chlorides or sterically hindered amines, a stronger, non-nucleophilic base like DIPEA may be beneficial.
-
Solvent: Aprotic solvents like DCM or THF are suitable for this reaction.
| Parameter | Recommended Conditions | Rationale |
| Sulfonylating Agent | Aryl or alkyl sulfonyl chlorides | Readily available and reactive. |
| Base | Pyridine, DIPEA | Activates the amine and neutralizes HCl. |
| Solvent | DCM, THF, Dioxane | Aprotic and non-reactive solvents. |
| Temperature | Room temperature to 50 °C | Mild conditions are generally sufficient. |
III. N-Alkylation of the 4-Amino Group: Introducing Alkyl Substituents
Direct N-alkylation of the 4-amino group of pyrazoles can be challenging due to the potential for competing N-alkylation of the pyrazole ring nitrogens. However, under specific conditions, selective alkylation of the exocyclic amino group can be achieved. This is often accomplished using an alkyl halide in the presence of a base.
General Reaction Scheme: N-Alkylation
Caption: General workflow for the N-alkylation of 4-aminopyrazoles.
Protocol: N-Alkylation of 4-Aminopyrazole with an Alkyl Bromide
This protocol outlines a general procedure for the direct N-alkylation of the 4-amino group. Careful optimization of the base and reaction conditions may be necessary to achieve selectivity.
Materials:
-
4-Aminopyrazole
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-aminopyrazole (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF (0.2 M).
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq.) to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography to separate the desired N-alkylated product from any unreacted starting material and potential dialkylated byproducts.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base like potassium carbonate is often used to minimize side reactions. Stronger bases like sodium hydride could lead to deprotonation of the pyrazole ring and favor N1-alkylation.[5]
-
Solvent: A polar aprotic solvent like DMF is typically used to dissolve the starting materials and facilitate the reaction.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion.
| Parameter | Recommended Conditions | Rationale |
| Alkylating Agent | Alkyl iodides, bromides, or chlorides | Reactivity order: I > Br > Cl. |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases to favor exocyclic N-alkylation. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are effective. |
| Temperature | 60-100 °C | To overcome the activation energy. |
IV. N-Arylation of the 4-Amino Group: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This methodology is highly effective for the N-arylation of the 4-amino group of pyrazoles, providing access to a diverse range of 4-arylaminopyrazole derivatives.
General Reaction Scheme: Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation of 4-aminopyrazoles.
Protocol: Palladium-Catalyzed N-Arylation of 4-Aminopyrazole
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 4-aminopyrazole with an aryl bromide.
Materials:
-
4-Aminopyrazole
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 4-aminopyrazole (1.2 eq.), the aryl bromide (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed toluene (0.1 M with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylaminopyrazole.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd₂(dba)₃ is a common Pd(0) source. Other palladium precursors like Pd(OAc)₂ can also be used.[7]
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a versatile ligand suitable for a broad range of substrates. Other bulky, electron-rich phosphine ligands such as XPhos or RuPhos may also be effective.[8][9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[10]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Xantphos, XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial.[7][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane (anhydrous, degassed) | Aprotic and oxygen-free to protect the catalyst. |
| Temperature | 80-120 °C | To promote the catalytic cycle. |
Conclusion
The derivatization of the 4-amino group of pyrazoles is a powerful tool for modulating the properties of these important heterocyclic compounds. The choice of derivatization strategy—acylation, sulfonylation, N-alkylation, or N-arylation—will depend on the specific goals of the research program. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and chemical biology, enabling the efficient and rational design and synthesis of novel 4-aminopyrazole derivatives.
References
- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]
-
Scheme for obtaining sulfonyl derivatives of aminopyrazoles - ResearchGate. Available at: [Link]
-
SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE - Ijarse. Available at: [Link]
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
-
PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. Available at: [Link]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Recent developments in aminopyrazole chemistry - arkat usa. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed. Available at: [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Strategic Importance: The Convergence of Pyrazoles and Biaryls in Drug Discovery
An Application Guide to the Suzuki-Miyaura Coupling of 1-(4-bromobenzyl)-1H-pyrazol-4-amine for Pharmaceutical Scaffolding
From the desk of a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(4-bromobenzyl)-1H-pyrazol-4-amine. This document is tailored for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with applications spanning oncology, inflammation, and infectious diseases.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] The target molecule, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, is a valuable intermediate, combining the pyrazole core with a reactive aryl bromide handle.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6][7] Its broad functional group tolerance, relatively mild conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern drug discovery.[7][8]
This guide focuses on the strategic coupling of 1-(4-bromobenzyl)-1H-pyrazol-4-amine with various boronic acids to generate a library of 4-aryl-substituted pyrazole derivatives, which are key synthons for exploring new chemical space in drug development programs.
The Catalytic Heart of the Reaction: Unpacking the Suzuki-Miyaura Mechanism
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10]
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(4-bromobenzyl)-1H-pyrazol-4-amine, forming a square-planar Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[9][11]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[7][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[13][14]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-(4-bromobenzyl)-1H-pyrazol-4-amine with a representative partner, phenylboronic acid. Optimization may be required for different boronic acids.
Materials and Reagents
-
Aryl Halide: 1-(4-bromobenzyl)-1H-pyrazol-4-amine
-
Boronic Acid: Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active precatalyst like XPhos Pd G2 (1-2 mol%) for challenging substrates.[15]
-
Base: Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v), or DMF. Solvents must be of high purity and degassed.[8][16]
-
Inert Gas: Argon or Nitrogen
Step-by-Step Experimental Procedure
Caption: A standardized workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-(4-bromobenzyl)-1H-pyrazol-4-amine (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.5 equiv.).[17]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
-
Solvent Addition: Under a positive pressure of inert gas, add the previously degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, 1-(4-phenylbenzyl)-1H-pyrazol-4-amine.
Data Summary: Substrate Scope and Conditions
The following table provides a guideline for reaction conditions and expected outcomes for the coupling of 1-(4-bromobenzyl)-1H-pyrazol-4-amine with various boronic acids. Note that yields are highly dependent on specific conditions and may require optimization.[19]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 80-90 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3.0) | n-Butanol | 100 | 12 | 70-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 8 | 75-88 |
Rationale for Entry 3 & 4: Electron-deficient or heteroaryl boronic acids can be more challenging coupling partners.[20] Using a stronger, non-aqueous base like K₃PO₄ and a more active Buchwald-type catalyst (XPhos Pd G2) is often beneficial for these substrates.[21]
Troubleshooting Common Issues
Even robust reactions can encounter problems. Below are common issues and field-proven solutions.[22][23]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Poor quality boronic acid (protodeboronation).3. Insufficiently active catalyst/ligand system for the substrate. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[24]2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[23]3. Switch to a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G2/G3/G4) with a stronger base like K₃PO₄.[25] |
| Significant Side Products | 1. Dehalogenation: Replacement of Br with H.2. Homocoupling: Dimerization of the boronic acid. | 1. This can be caused by impurities or excess reaction time/temperature. Ensure pure reagents and monitor the reaction closely to stop it upon completion.2. Often caused by oxygen in the reaction mixture. Improve degassing procedures. Ensure a slight excess of boronic acid (1.2 equiv) but avoid large excesses. |
| Difficulty in Purification | 1. Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄).2. Streaking or poor separation on silica gel. | 1. After the work-up, dissolve the crude material in a minimal amount of dichloromethane and add hexanes to precipitate out most of the triphenylphosphine oxide before chromatography.2. The free amine on the pyrazole can interact strongly with silica. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Alvarez-Idaboy, J. R., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
-
Pospíšil, T., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Mondal, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. Available at: [Link]
-
ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Available at: [Link]
-
Bhattacharya, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]
-
Alam, M. J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Kaur, N., & Kishore, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications. Available at: [Link]
-
Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
H. C. S. Reddy, et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Čejka, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Gande, M. Z., & Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Watson, A. J. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Available at: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available at: [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ajabs.org [ajabs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
High-Throughput Screening of Pyrazole Derivative Libraries: An Application Note and Protocol Guide
Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from its ability to engage in diverse molecular interactions and its amenability to a wide range of chemical modifications. This has led to the successful development of numerous FDA-approved drugs containing the pyrazole moiety for a variety of therapeutic areas, including inflammation, oncology, and infectious diseases.[1]
A particularly fruitful area of research has been the development of pyrazole derivatives as protein kinase inhibitors.[4][5][6][7] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazole core can be strategically substituted to create potent and selective kinase inhibitors that target the ATP-binding site of these enzymes.[4][8] The identification of novel and effective pyrazole-based kinase inhibitors from large chemical libraries is a critical step in the drug discovery pipeline. High-throughput screening (HTS) provides the necessary throughput to rapidly evaluate hundreds of thousands of compounds, making it an indispensable tool in this endeavor.[9]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategies and methodologies for the successful high-throughput screening of pyrazole derivative libraries. We will delve into the nuances of assay development, provide detailed, field-proven protocols, and offer insights into the critical process of hit validation.
Part I: Assay Development and Optimization for Pyrazole Libraries
A successful HTS campaign is built upon a robust and reliable assay. The choice of assay format and its subsequent optimization are paramount, especially when working with a specific chemical class like pyrazole derivatives, which may present unique challenges.
Choosing the Right Assay Format: Biochemical vs. Cell-Based Approaches
The initial decision in assay development is whether to employ a biochemical or a cell-based approach. Each has its distinct advantages and is suited to answering different biological questions.
-
Biochemical Assays: These assays utilize purified molecular components, such as a target enzyme and its substrate, to measure the direct effect of a compound on the target's activity. For pyrazole libraries often targeting kinases, biochemical assays directly measure the inhibition of kinase-mediated phosphorylation.[10][11][12][13] They are generally less prone to off-target effects and can provide a clear measure of a compound's potency against the purified target.[7][14]
-
Cell-Based Assays: These assays are performed using living cells and measure a cellular response, such as proliferation, viability, or the activation of a specific signaling pathway.[2][15][16] Cell-based assays offer the advantage of assessing a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and potential cytotoxicity.[5][17]
| Feature | Biochemical Assays | Cell-Based Assays |
| Biological Context | In vitro, purified components | In situ, whole-cell context |
| Primary Readout | Direct target activity (e.g., enzyme inhibition) | Cellular phenotype (e.g., viability, signaling) |
| Throughput | Generally higher | Can be high, but may be more complex |
| Information Gained | Target-specific potency (e.g., IC50) | Cellular efficacy, permeability, cytotoxicity |
| Potential for Artifacts | Assay technology interference | Off-target effects, compound cytotoxicity |
Key Considerations for Screening Pyrazole Derivatives
While pyrazoles are a valuable scaffold, they are not without their challenges in an HTS setting. Proactive consideration of these potential issues during assay development is crucial.
-
Solubility Challenges: Like many heterocyclic compounds, pyrazole derivatives can exhibit poor aqueous solubility.[18][19][20] This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration measurements and a high rate of false negatives.
-
Mitigation Strategies: The judicious use of co-solvents like DMSO is standard practice. However, it is critical to determine the DMSO tolerance of the assay. For particularly challenging compounds, the use of solubility-enhancing excipients or acoustic dispensing technology can be beneficial.[21] Early assessment of the solubility of a representative set of library compounds can inform the development of an appropriate assay buffer system.[22]
-
-
Potential for Autofluorescence and Assay Interference: The aromatic nature of the pyrazole ring can lead to intrinsic fluorescence in some derivatives.[23][24][25][26] This can be a significant source of interference in fluorescence-based assays, leading to false positives or negatives.
-
Mitigation Strategies: Whenever possible, opt for non-fluorescence-based detection methods, such as luminescence or absorbance. If a fluorescence-based assay is unavoidable, it is essential to perform a pre-screen of the library plates in the absence of assay reagents to identify and flag autofluorescent compounds.[27]
-
-
Compound Aggregation: At higher concentrations, some organic molecules, including pyrazole derivatives, can form aggregates that non-specifically inhibit enzymes, leading to a high rate of false positives.[1][15][16][28]
-
Mitigation Strategies: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can help to prevent the formation of aggregates.[12] It is also advisable to confirm hits in the presence of varying concentrations of detergent to identify aggregation-prone compounds.
-
Assay Validation: Ensuring Robustness and Reliability
Before embarking on a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for high-throughput screening. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[1][8][29][30]
The Z'-factor takes into account the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data.[4]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD = Standard Deviation
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the means of the positive and negative controls with small standard deviations. Ideal for HTS. |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may have a higher rate of false positives/negatives. Further optimization is recommended. |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for screening. |
Part II: High-Throughput Screening Workflow
A typical HTS campaign follows a well-defined workflow, from plate preparation to data analysis and hit selection.
Primary Hit Confirmation
The first step in hit validation is to re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC50 or EC50). This is typically done using the same primary assay.
Counter-Screening and Orthogonal Assays
A significant challenge in HTS is the prevalence of false positives. [29]Counter-screens and orthogonal assays are critical for their elimination. [10][13][31]
-
Counter-Screening: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, in the ADP-Glo™ assay, a counter-screen could be performed by adding the compounds after the kinase reaction has been stopped to see if they inhibit the luciferase enzyme.
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary screen but use a different detection technology or principle. [10]This helps to confirm that the observed activity is not an artifact of the primary assay format.
Examples of Orthogonal Assays:
| Primary Assay | Orthogonal Assay Examples |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | - Thermal Shift Assay (TSA) to confirm direct binding- Surface Plasmon Resonance (SPR) for binding kinetics- TR-FRET based kinase assay |
| Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) | - Apoptosis Assays (e.g., Caspase-Glo®) to determine the mechanism of cell death- Cell Cycle Analysis by flow cytometry- Western blot analysis of downstream signaling pathways |
Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, medicinal chemists can begin to explore the structure-activity relationship (SAR). This involves synthesizing and testing analogs of the hit compounds to understand which structural features are important for activity and to optimize potency, selectivity, and drug-like properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in replicates (low Z'-factor) | - Inconsistent liquid handling- Cell plating non-uniformity- Reagent instability | - Calibrate and validate all liquid handling instrumentation.- Optimize cell seeding protocol; avoid edge effects.- Ensure reagents are properly stored and prepared fresh. |
| High rate of false positives | - Compound autofluorescence (in fluorescence assays)- Compound aggregation- Assay interference | - Pre-screen library for autofluorescent compounds.- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Implement counter-screens to identify assay-interfering compounds. |
| Low hit rate | - Poor compound solubility- Inactive library- Sub-optimal assay conditions | - Assess and optimize compound solubility in the assay buffer.- Ensure the library has chemical diversity relevant to the target.- Re-optimize assay parameters (e.g., enzyme/substrate concentrations, incubation times). |
Conclusion
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. High-throughput screening is a powerful engine for driving the discovery of new pyrazole-based drug candidates. A successful HTS campaign for pyrazole derivative libraries requires a deep understanding of the potential challenges associated with this chemical class and the implementation of a rigorous and well-validated screening and hit confirmation strategy. By carefully considering assay design, proactively addressing issues such as solubility and compound interference, and employing a robust hit validation cascade, researchers can significantly increase the probability of identifying high-quality lead compounds for further development.
References
-
Sarvagalla, S., Singh, V. K., Ke, Y. Y., Shiao, H. Y., Lin, W. H., Hsieh, H. P., Hsu, J. T. A., & Coumar, M. S. (2015). Identification of ligand efficient, fragment-like hits from an HTS library: structure-based virtual screening and docking investigations of 2H- and 3H-pyrazolo tautomers for Aurora kinase A selectivity. Journal of Computer-Aided Molecular Design, 29(1), 89–100. [Link]
-
MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(15), 4935. [Link]
-
Wang, X., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience, 12(15), 2846–2855. [Link]
-
da Silva, G. V. J., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(9), 1089. [Link]
-
Alpan, A. S., et al. (1990). Synthesis and platelet aggregation inhibitory effects of N-[(1H-pyrazol-1-yl)alkyl]benzoylamides. Arzneimittelforschung, 40(6), 705-9. [Link]
-
Rostom, S. A. F., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 7(1), 1-19. [Link]
-
Alcaraz, M. J., et al. (1995). New pyrazolylhydrazone derivatives as inhibitors of platelet aggregation. Journal of Pharmacy and Pharmacology, 47(10), 839-43. [Link]
-
National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 771-780. [Link]
-
Zhang, Y., et al. (2024). Pyrazolamide derivatives inhibit α-Synuclein aggregation, disaggregate preformed fibers, and reduce inclusion formation in neuron cells. European Journal of Medicinal Chemistry, 268, 116198. [Link]
-
Acker, T. M., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2209-2217. [Link]
-
ResearchGate. (2014). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS library with improved LE and LELP, which are suitable starting points/hits for further optimization for lead development. Journal of Computer-Aided Molecular Design, 29(1), 89-100. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 215. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-189. [Link]
-
National Center for Biotechnology Information. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 16(1), 123-134. [Link]
-
Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 123-135. [Link]
-
ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 123-135. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
-
Zhuravel, I. O., et al. (2020). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Journal of Organic and Pharmaceutical Chemistry, 18(3), 51-58. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 965-1017. [Link]
-
Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-57. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Ziath. (n.d.). Compound Solubility and HTS Screening. Retrieved from [Link]
-
Ren, X. L., et al. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC, 2005(15), 59-67. [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(1), 3-12. [Link]
-
National Center for Biotechnology Information. (2016). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Dalton Transactions, 45(3), 1038-1045. [Link]
-
Wang, P., et al. (2012). Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. Luminescence, 27(6), 463-70. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]
-
National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38435-38459. [Link]
-
National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209537. [Link]
-
National Center for Biotechnology Information. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 19(1), 69-77. [Link]
-
National Center for Biotechnology Information. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(52), 31235-31254. [Link]
-
Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5871. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1175. [Link]
-
Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry, 5(2), 235-240. [Link]
Sources
- 1. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of ligand efficient, fragment-like hits from an HTS library: structure-based virtual screening and docking investigations of 2H- and 3H-pyrazolo tautomers for Aurora kinase A selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 13. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Synthesis and platelet aggregation inhibitory effects of N-[(1H-pyrazol-1-yl)alkyl]benzoylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolamide derivatives inhibit α-Synuclein aggregation, disaggregate preformed fibers, and reduce inclusion formation in neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. ziath.com [ziath.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, photoluminescence properties and theoretical insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. globethesis.com [globethesis.com]
- 27. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New pyrazolylhydrazone derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Pyrazole-Based Compounds for Anti-inflammatory Assays
Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research
Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic family implicated in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes like maintaining the gastric mucosa, COX-2 is inducible at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] Consequently, selective inhibition of COX-2 over COX-1 has been a cornerstone of modern anti-inflammatory drug development, aiming to mitigate inflammation while reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3]
Part 1: Synthesis of Pyrazole-Based Compounds
A common and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives is through the condensation of chalcones with hydrazine derivatives. Chalcones, which are α,β-unsaturated ketones, can be readily prepared via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[2][9]
Protocol 1: Synthesis of a Representative 1,3,5-Trisubstituted Pyrazole
This protocol outlines a two-step synthesis of a diaryl-substituted pyrazole, a common structural motif in COX-2 inhibitors.
Step 1: Synthesis of Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of a substituted acetophenone and 1 equivalent of a substituted benzaldehyde in ethanol.
-
Base Catalysis: To the stirred solution, add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Once the starting materials are consumed, pour the reaction mixture into ice-cold water. The precipitated chalcone is collected by vacuum filtration, washed with water until neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to Form the Pyrazole Ring
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the synthesized chalcone in glacial acetic acid.
-
Hydrazine Addition: Add a slight excess (1.1 equivalents) of a hydrazine derivative (e.g., phenylhydrazine hydrochloride for an N-phenyl pyrazole) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water. The solid pyrazole derivative is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from ethanol or another suitable solvent.
Part 2: In Vitro Anti-inflammatory Assays
The initial screening of newly synthesized pyrazole compounds involves a battery of in vitro assays to determine their potential anti-inflammatory activity and mechanism of action.
Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the potency and selectivity of the compounds for COX-1 and COX-2.
Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit).
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compounds or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the fluorescent probe.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the ability of pyrazole compounds to suppress NO production in macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[10][11]
Protocol 3: Griess Assay for Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[12]
-
Cell Plating: Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.[10]
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by the test compounds. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[10]
Pro-inflammatory Cytokine Production
Pyrazole compounds may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15]
Protocol 4: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Follow the same cell culture, plating, and treatment procedure as described in Protocol 3.
-
Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the cell supernatants. Calculate the percentage of inhibition of cytokine production by the test compounds.
Part 3: In Vivo Anti-inflammatory Assay
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole compound orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., treated with Indomethacin or Celecoxib) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Part 4: Data Presentation and Visualization
Quantitative Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) |
| Example 1 | >100 | 0.5 | >200 | 5.2 |
| Example 2 | 50 | 1.2 | 41.7 | 10.8 |
| Celecoxib | 15 | 0.04 | 375 | 2.5 |
Diagrams
Caption: Workflow for the synthesis of pyrazole compounds.
Caption: Pyrazole compounds inhibit key inflammatory pathways.
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of new pyrazole derivatives. Future research in this area may focus on the development of dual COX/5-LOX inhibitors to target multiple inflammatory pathways, the exploration of novel substitution patterns to enhance potency and selectivity, and the use of computational modeling to guide rational drug design.[4] Through a systematic approach combining organic synthesis, in vitro screening, and in vivo validation, the full therapeutic potential of pyrazole-based compounds in treating inflammatory diseases can be realized.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
Celecoxib - Wikipedia. Available from: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. Available from: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchGate. Available from: [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. Available from: [Link]
-
Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. Available from: [Link]
-
Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate. Available from: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. Available from: [Link]
-
Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - Taylor & Francis. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. Available from: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and endothelial Cells - PMC - PubMed Central. Available from: [Link]
-
Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC - PubMed Central. Available from: [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. Available from: [Link]
-
Some reported pyrazole-containing anti-inflammatory agents. - ResearchGate. Available from: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. Available from: [Link]
-
Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide | Pathogens and Disease | Oxford Academic. Available from: [Link]
-
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. Available from: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest. Available from: [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Available from: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. Available from: [Link]
-
Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC - PubMed Central. Available from: [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-(4-bromobenzyl)-1H-pyrazol-4-amine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of novel lead compounds. This methodology relies on the identification of low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into high-affinity ligands. The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This document introduces 1-(4-bromobenzyl)-1H-pyrazol-4-amine , a novel fragment designed for FBDD, and provides a comprehensive guide to its application. We will detail the scientific rationale for its design, a proposed synthetic route, and detailed protocols for its use in primary screening, hit validation, and subsequent hit-to-lead optimization.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a hit identification strategy that screens collections of small molecules, or "fragments," against a biological target.[1] Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments are typically defined by the "Rule of Three": a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors.[2]
The core tenets of FBDD are:
-
Efficient Exploration of Chemical Space: Smaller molecules can more thoroughly sample the chemical space of a target's binding site.[3]
-
Higher Hit Rates: Due to their simplicity, fragments are more likely to find complementary interactions within a binding pocket, leading to higher hit rates compared to HTS.
-
Ligand Efficiency: Hits from FBDD often exhibit superior ligand efficiency (LE), a measure of binding energy per heavy atom. This provides a strong foundation for developing drug candidates with favorable physicochemical properties.
The FBDD workflow is a systematic process of identifying and evolving fragment hits.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery.
Scientific Rationale: The Potential of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
The selection of fragments is a critical step in any FBDD campaign. 1-(4-bromobenzyl)-1H-pyrazol-4-amine has been rationally designed to incorporate features that are highly advantageous for FBDD.
The Privileged 4-Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry and is found in numerous approved drugs.[4] Its metabolic stability and ability to engage in a variety of non-covalent interactions make it an ideal scaffold.[4] Specifically, the aminopyrazole chemotype is a versatile framework in drug discovery.[5][6][7] The 4-amino substitution provides a key hydrogen bond donor and acceptor motif that can anchor the fragment in a protein's binding site. Several drug candidates, such as the multi-kinase inhibitor AT7519, share this 4-aminopyrazole core, highlighting its therapeutic relevance.[5]
The Strategic Role of the 4-Bromobenzyl Group
The 4-bromobenzyl moiety provides two key functionalities:
-
A Vector for Fragment Elaboration: The bromine atom serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[8] This allows for the controlled and systematic "growing" of the fragment into unexplored regions of the binding pocket, a primary strategy in hit-to-lead optimization.
-
Potential for Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.[9][10] This can contribute significantly to binding affinity and selectivity. The introduction of bromine can also favorably influence the metabolic profile of a compound.[10][11]
Physicochemical Properties
The properties of 1-(4-bromobenzyl)-1H-pyrazol-4-amine align well with the "Rule of Three" for ideal fragments.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | ~252.1 g/mol | < 300 |
| cLogP | ~2.5 | ≤ 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Table 1: Predicted physicochemical properties of 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Proposed Synthesis
While a specific synthesis for 1-(4-bromobenzyl)-1H-pyrazol-4-amine is not extensively documented, a plausible route can be derived from established pyrazole syntheses.[12][13] A common method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Figure 2: A proposed high-level synthetic scheme.
A likely synthetic approach would involve the reaction of 4-bromobenzylhydrazine with a suitable three-carbon synthon, followed by functional group manipulations to install the 4-amino group. The starting material, 4-bromobenzylhydrazine, can be prepared from 4-bromobenzyl bromide.
Application Protocols
The following protocols outline the use of 1-(4-bromobenzyl)-1H-pyrazol-4-amine in a typical FBDD campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify low-affinity binding of the fragment to a target protein immobilized on a sensor chip.
Rationale: SPR is a highly sensitive, label-free biophysical technique that can detect weak binding events in real-time, making it ideal for primary fragment screening.
Materials:
-
Target protein of interest
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate pH 4.5) and EDC/NHS
-
Running buffer (e.g., PBS-P+, 1% DMSO)
-
1-(4-bromobenzyl)-1H-pyrazol-4-amine stock solution (100 mM in 100% DMSO)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a density of ~10,000-15,000 Response Units (RU).
-
Fragment Preparation: Prepare a dilution series of the fragment in running buffer, typically from 1 mM down to ~10 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
SPR Analysis: a. Equilibrate the system with running buffer. b. Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. c. Use a sufficient association and dissociation time to observe the binding kinetics (e.g., 60s association, 120s dissociation). d. Regenerate the surface between injections if necessary. e. Include buffer-only injections for double referencing.
-
Data Analysis: a. Subtract the reference surface and buffer-only injection data. b. Plot the steady-state response against the fragment concentration. c. Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A KD in the range of 10 µM to 5 mM is considered a hit.
Protocol 2: Hit Validation with NMR Spectroscopy
Objective: To confirm the binding interaction observed in SPR and gain initial structural insights.
Rationale: NMR methods, such as Saturation Transfer Difference (STD) or WaterLOGSY, are powerful for validating fragment hits. They detect binding in solution, reducing the risk of artifacts from surface-based assays.
Materials:
-
15N-labeled target protein (for HSQC) or unlabeled protein (for STD/WaterLOGSY)
-
High-field NMR spectrometer
-
NMR buffer (e.g., phosphate buffer in D2O or 90% H2O/10% D2O)
-
1-(4-bromobenzyl)-1H-pyrazol-4-amine stock solution
Procedure (STD-NMR):
-
Sample Preparation: Prepare two NMR samples:
-
Sample A: Protein (~10-50 µM) and fragment (~1-2 mM) in NMR buffer.
-
Sample B (Control): Fragment only (~1-2 mM) in NMR buffer.
-
-
Acquisition: a. Acquire a standard 1D proton spectrum for both samples. b. Acquire an STD spectrum for Sample A. This involves two experiments: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
Data Processing: a. Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Interpretation: a. Signals present in the STD spectrum correspond to the fragment protons that are in close proximity to the protein upon binding. b. The absence of signals confirms a non-binder or a false positive from the primary screen.
Protocol 3: Structure-Based Elaboration via X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target protein.
Rationale: A high-resolution crystal structure provides a detailed map of the binding interactions and reveals solvent-exposed vectors on the fragment that are suitable for chemical modification. The 4-bromobenzyl group is specifically designed to provide such a vector.
Procedure:
-
Co-crystallization or Soaking: a. Grow crystals of the target protein. b. Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours). c. Co-crystallization: Set up crystallization trials with the protein already mixed with the fragment.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: a. Process the diffraction data. b. Solve the structure using molecular replacement with a known structure of the protein. c. Build the fragment into the resulting electron density map and refine the structure.
-
Analysis: a. Identify the key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) between the fragment and the protein. b. Locate the 4-bromobenzyl group. The bromine atom's position relative to nearby pockets will dictate the strategy for the next step.
Figure 3: Logic flow for structure-guided fragment elaboration.
Protocol 4: Fragment Evolution via Suzuki Coupling
Objective: To synthesize a more potent analogue by growing the fragment from the 4-bromo position.
Rationale: The Suzuki coupling is a robust and versatile reaction for creating C-C bonds. It allows for the introduction of a wide variety of chemical groups at the bromine position, enabling systematic exploration of the adjacent binding pocket identified in Protocol 3.
Materials:
-
1-(4-bromobenzyl)-1H-pyrazol-4-amine
-
Desired boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
General Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-(4-bromobenzyl)-1H-pyrazol-4-amine (1 eq.), the chosen boronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2-3 eq.).
-
Degassing: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield the elaborated compound.
-
Biological Evaluation: Test the new compound in the primary binding assay (e.g., SPR) to determine its affinity. A significant increase in potency validates the design strategy.
Conclusion
1-(4-bromobenzyl)-1H-pyrazol-4-amine represents a promising new tool for fragment-based drug discovery. Its design incorporates a privileged medicinal chemistry scaffold with a strategically placed synthetic handle, providing an excellent starting point for an FBDD campaign. The protocols detailed herein offer a clear and logical workflow, from initial screening to rational, structure-guided evolution, enabling researchers to leverage the full potential of this novel fragment in the quest for new therapeutics.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Semantic Scholar. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). OUCI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. (2010). Journal of Medicinal Chemistry. [Link]
-
Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2018). PubMed. [Link]
-
The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis. (n.d.). Tejahn. [Link]
-
Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. (2021). PubMed Central. [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PubMed Central. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (n.d.). Semantic Scholar. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
-
Synthesis of Some New Pyrazoles. (2018). DergiPark. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). NIH. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2021). ResearchGate. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2021). Termedia. [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. [Link]
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (2012). PubMed Central. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2021). Semantic Scholar. [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Amino-Pyrazoles in Medicinal Chemistry: A Review | Semantic Scholar [semanticscholar.org]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Knorr Pyrazole Synthesis: A Technical Support Guide to Optimizing Regioselectivity
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and optimizing regioselectivity in the Knorr pyrazole synthesis. As a Senior Application Scientist, this document is structured to deliver field-proven insights and scientifically robust protocols to address common experimental challenges in the synthesis of these vital heterocyclic compounds.
Troubleshooting Guide: Mastering Regioselectivity
This section addresses specific experimental issues and provides actionable solutions to enhance the regiochemical outcome of your Knorr pyrazole synthesis.
Question: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I control the reaction to favor the formation of a single, desired isomer?
Answer:
The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] Regioselectivity is primarily determined during the initial condensation step, where the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[3][4] By carefully controlling the reaction parameters, you can significantly influence this selectivity.
1. Exploiting Electronic and Steric Effects of the 1,3-Dicarbonyl Substrate:
The inherent properties of your starting material are the first point of control.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. An electron-withdrawing group (e.g., -CF3) will increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[3]
-
Steric Hindrance: Bulky substituents near one carbonyl group will sterically impede the approach of the hydrazine, directing the attack to the less hindered carbonyl.[3]
2. Strategic Manipulation of Reaction Conditions:
This is often the most critical factor in controlling regioselectivity.[3]
-
pH Control: The acidity of the reaction medium is paramount. The Knorr synthesis is typically acid-catalyzed.[5][6][7] Acidic conditions protonate a carbonyl group, activating it for attack. However, the choice of acid and its concentration can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, in some cases even reversing the regioselectivity compared to neutral conditions.[3][8] Glacial acetic acid is often a good choice as it serves as both a solvent and a catalyst.[4][9]
-
Solvent Selection: The polarity and protic nature of the solvent can influence the reaction course. Protic solvents like ethanol can stabilize intermediates through hydrogen bonding, while aprotic solvents like toluene may allow the intrinsic electronic differences of the dicarbonyl to dominate.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, leading to higher regioselectivity.
Experimental Protocol for Optimizing Regioselectivity:
-
Substrate Analysis: Evaluate the electronic and steric differences in your 1,3-dicarbonyl compound to predict the inherent regiochemical bias.
-
Solvent and Catalyst Screening:
-
Temperature Variation: Conduct trial reactions at different temperatures (e.g., 0 °C, room temperature, reflux) to assess the impact on the regioisomeric ratio.
-
Analysis: Use techniques like NMR or LC-MS to accurately determine the ratio of the formed regioisomers in each trial.
Workflow for Regioselectivity Optimization:
Caption: A systematic workflow for optimizing regioselectivity in the Knorr pyrazole synthesis.
Question: My reaction is sluggish and giving low yields, with significant amounts of unreacted starting material and hydrazone intermediates. How can I drive the reaction to completion?
Answer:
Low conversion and the accumulation of hydrazone intermediates suggest that the final cyclization and dehydration steps are rate-limiting.
Troubleshooting Low Yields and Incomplete Reactions:
-
Enhance Acidity: The intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring are acid-catalyzed.[4] If using a neutral solvent, add a catalytic amount of a strong acid like HCl or H2SO4. Alternatively, switching to glacial acetic acid as the solvent can be highly effective.[4][9]
-
Increase Temperature: Higher temperatures, such as refluxing the reaction mixture, provide the necessary activation energy for the cyclization and dehydration steps.[4]
-
Water Removal: The reaction produces two molecules of water.[9] In some cases, removing water as it is formed can drive the equilibrium towards the pyrazole product. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene.
-
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.
Table 1: Illustrative Reaction Conditions and Outcomes
| 1,3-Dicarbonyl | Hydrazine | Solvent | Catalyst | Temperature | Outcome |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | None | Room Temp | Slow reaction, mixture of isomers |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | - | 100 °C | High yield, improved selectivity[9] |
| Benzoylacetone | Methylhydrazine | Toluene | p-TsOH | Reflux | Good yield, regioselectivity dependent on electronics |
| Trifluoroacetylacetone | Phenylhydrazine | Ethanol | HCl (cat.) | Reflux | High yield, excellent regioselectivity |
This table provides generalized examples. Optimal conditions will vary with specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Knorr pyrazole synthesis, and how does it explain the formation of two regioisomers?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction. The mechanism involves two key stages:[4]
-
Condensation: The reaction begins with the nucleophilic attack of a nitrogen atom from the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[4][9]
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. This is followed by the elimination of a second water molecule to yield the stable, aromatic pyrazole ring.[4]
When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, consequently, two different pyrazole regioisomers.[5][6]
Caption: The mechanistic branch point in the Knorr synthesis that leads to two possible regioisomers.
Q2: Are there modern alternatives to the classical Knorr synthesis for achieving better regioselectivity?
A2: Yes, while the Knorr synthesis remains a cornerstone of pyrazole synthesis, several modern methods have been developed to address the regioselectivity challenge. These include:
-
Modified Knorr Condensations: Using surrogates for the 1,3-dicarbonyl compound where one of the carbonyl groups is masked or modified to ensure a single site of initial attack.[10]
-
1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes can provide highly regioselective routes to pyrazoles.[10]
-
Reactions of Hydrazones with Nitroolefins: This method offers a practical and versatile strategy for synthesizing substituted pyrazoles with excellent regioselectivity.[2]
These alternative strategies often provide access to pyrazole derivatives that are difficult to obtain selectively through the traditional Knorr reaction.[10]
Q3: Can the reactant stoichiometry influence the regioselectivity of the Knorr pyrazole synthesis?
A3: Recent studies have suggested that the kinetics of the Knorr pyrazole synthesis can be more complex than previously understood, with some evidence pointing to autocatalytic pathways and the influence of reactant ratios on reaction rates.[1][11] Varying the ratio of the 1,3-dicarbonyl to the hydrazine could potentially affect the distribution of regioisomers, and this is an area of ongoing investigation.[1]
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. In PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Recent Advances in the Regioselective Synthesis of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Reddit. (2025). Knorr Pyrazole Synthesis Question : r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. knorr pyrazole synthesis | PPTX [slideshare.net]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve the yield and purity of your target compound.
Synthetic Overview & Strategy
The synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine is typically achieved through a robust two-step sequence. This strategy leverages commercially available starting materials and employs well-established, scalable reactions.
-
Step 1: N-Alkylation. The synthesis begins with the regioselective N-alkylation of 4-nitro-1H-pyrazole with 4-bromobenzyl bromide. The nitro group serves as a crucial directing group and a precursor to the desired amine.
-
Step 2: Nitro Group Reduction. The intermediate, 1-(4-bromobenzyl)-4-nitro-1H-pyrazole, is then subjected to reduction to furnish the final 4-amino product. Catalytic hydrogenation is the most common and efficient method for this transformation.[1]
This approach is advantageous because it avoids direct handling of potentially unstable 4-aminopyrazole and allows for controlled installation of the N-benzyl substituent.
Figure 1: General experimental workflow for the two-step synthesis.
Detailed Experimental Protocols
The following protocols are baseline procedures. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: N-Alkylation of 4-Nitro-1H-pyrazole
| Parameter | Recommended Condition |
| Reactants | 4-Nitro-1H-pyrazole (1.0 eq) |
| 4-Bromobenzyl bromide (1.05-1.2 eq) | |
| Base | K₂CO₃ (2.0-3.0 eq) or NaH (1.2 eq, 60% in oil) |
| Solvent | Anhydrous DMF or Acetonitrile (ACN) |
| Temperature | 25-50 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitro-1H-pyrazole and anhydrous DMF (or ACN).
-
Add the base (e.g., K₂CO₃) portion-wise while stirring. If using NaH, add it carefully at 0 °C and allow the mixture to warm to room temperature.
-
Add 4-bromobenzyl bromide dropwise via syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from ethanol) or flash column chromatography to yield 1-(4-bromobenzyl)-4-nitro-1H-pyrazole.
Protocol 2: Reduction of 1-(4-bromobenzyl)-4-nitro-1H-pyrazole
| Parameter | Recommended Condition |
| Reactant | 1-(4-bromobenzyl)-4-nitro-1H-pyrazole (1.0 eq) |
| Catalyst | 10% Palladium on Carbon (Pd/C) (5-10 mol%) |
| Solvent | Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc) |
| Hydrogen Source | H₂ gas (balloon or Parr shaker at 1-3 atm) |
| Temperature | Room Temperature (25 °C) |
| Reaction Time | 2-8 hours |
Step-by-Step Methodology:
-
In a flask suitable for hydrogenation, dissolve the nitro-intermediate in the chosen solvent.
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle it under a moist or inert atmosphere.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
-
If necessary, purify the product by flash column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Figure 2: A troubleshooting decision tree for common synthesis issues.
Q1: My N-alkylation reaction (Step 1) is slow or incomplete. How can I improve the yield?
A1: Several factors can lead to an incomplete alkylation reaction:
-
Base Strength: If you are using a mild base like K₂CO₃ in a less polar solvent like ACN, the deprotonation of the pyrazole N-H may be slow. Switching to a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF can significantly increase the reaction rate.[2][3]
-
Solvent Choice: DMF is generally superior for this type of Sₙ2 reaction as it effectively solvates the cation of the base, leaving a more "naked" and reactive pyrazole anion. Ensure your solvent is anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate. However, excessive heat can lead to side products. Monitor by TLC to find the optimal balance.
-
Reagent Quality: Ensure the 4-bromobenzyl bromide is pure. It can degrade over time, especially if exposed to moisture.
Q2: I see two major products in my crude mixture after Step 1, and they are difficult to separate. What is happening?
A2: You are likely observing the formation of regioisomers: the desired 1-(4-bromobenzyl)-4-nitro-1H-pyrazole (N1-alkylation) and the undesired 2-(4-bromobenzyl)-4-nitro-1H-pyrazole (N2-alkylation). The N-alkylation of unsymmetrical pyrazoles often yields a mixture of both isomers.[3][4]
-
Causality: The ratio of these isomers is influenced by steric hindrance. The incoming electrophile (4-bromobenzyl group) will preferentially attack the less sterically hindered nitrogen atom.[4] While the 4-nitro group is electronically withdrawing, steric factors often dominate in controlling the regioselectivity of alkylation.
-
Solution:
-
Chromatography: Careful flash column chromatography is the most effective way to separate these isomers. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is recommended.
-
Reaction Optimization: While difficult to eliminate completely, you can sometimes alter the isomer ratio by changing the reaction conditions (base, solvent, temperature), though separation is usually unavoidable.[3]
-
Q3: The reduction of the nitro group (Step 2) is stalling. What can I do?
A3: Incomplete hydrogenation is a common issue. Consider the following:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst from a reliable supplier. Ensure the catalyst is not excessively exposed to air during handling.
-
Hydrogen Delivery: Ensure your system is free of leaks. If using a balloon, use a thick-walled balloon and ensure vigorous stirring to maximize gas-liquid-solid phase mixing. For larger scales, a Parr hydrogenation apparatus is recommended to maintain consistent hydrogen pressure.
-
Catalyst Poisons: The nitro-intermediate must be pure. Trace impurities, particularly sulfur- or halogen-containing compounds from previous steps, can poison the palladium catalyst. If you suspect impurities, re-purify your starting material.
-
Solvent: Ensure the solvent is of high purity. Denaturants in ethanol can sometimes interfere with the reaction.
Q4: I'm losing my final amine product during column chromatography. Why?
A4: The final product is a basic amine. Basic compounds can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking, poor separation, and low recovery.[5]
-
Solution 1: Deactivate the Silica: Prepare a slurry of your silica gel in your mobile phase and add 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, allowing the amine to elute properly.
-
Solution 2: Alternative Solvents: Adding a small amount of methanol (e.g., 1-5%) to your dichloromethane or ethyl acetate mobile phase can also help elute the product more effectively.
-
Solution 3: Alternative Purification: If chromatography remains problematic, consider other methods. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective if the crude product is sufficiently pure.[5][6] Acid-base extraction can also be used to isolate the basic product from neutral impurities.
Frequently Asked Questions (FAQs)
Q: Why is 4-nitropyrazole chosen as the starting material? A: 4-Nitropyrazole is an ideal starting material for several reasons. The electron-withdrawing nitro group increases the acidity of the pyrazole N-H proton, facilitating its deprotonation during the alkylation step.[7] Most importantly, the nitro group serves as a reliable and easily reducible precursor to the 4-amino group.[1]
Q: Are there alternative methods for the N-alkylation step besides using a base and alkyl halide? A: Yes, the Mitsunobu reaction is a notable alternative.[1] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to alkylate the pyrazole with an alcohol (in this case, 4-bromobenzyl alcohol). This method proceeds under milder, neutral conditions and can sometimes offer different regioselectivity compared to traditional methods.
Q: Can I use other reducing agents for Step 2 instead of catalytic hydrogenation? A: While catalytic hydrogenation is often the cleanest and highest-yielding method, other reagents can be used. Metal-acid systems like tin(II) chloride (SnCl₂) in HCl/ethanol or iron powder in acetic acid are classic methods for nitro group reduction. However, these methods require a more demanding aqueous work-up to remove metal salts and may be less compatible with other functional groups.
Q: What are the primary safety concerns for this synthesis? A:
-
4-Bromobenzyl bromide is a lachrymator (causes tearing) and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all hydrogenation equipment is properly set up and purged with an inert gas before and after the reaction. Perform the reaction away from ignition sources.
-
Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Quench the catalyst by filtering it and immediately suspending it in water. Do not allow the used, dry catalyst to come into contact with flammable solvents in the open air.
References
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
- Process for preparation of aminopyrazole.
-
Purification of Amino-Pyrazoles. Reddit. [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Pyrazole Amine Intermediates
Welcome to the Technical Support Center for the purification of pyrazole amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical building blocks. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude pyrazole amine intermediate?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, some common culprits frequently observed include:
-
Regioisomers: Particularly in syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomeric pyrazole products is a significant challenge. These isomers often possess very similar physical properties, making their separation difficult.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and/or hydrazine starting materials in your crude product.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline byproducts.[1]
-
Colored Impurities: Side reactions, especially those involving hydrazine starting materials, can produce colored byproducts, often imparting a yellow or red hue to the reaction mixture.[1][2]
-
Solvent Adducts: Residual solvents from the reaction or initial work-up can form adducts with your product.
Expert Insight: Always perform a thorough analytical characterization of your crude material (e.g., LC-MS, ¹H NMR) to identify the specific impurities present. This will guide your choice of the most effective purification strategy. A comparison of analytical techniques for pyrazole purity validation can be found in the literature.[3]
Q2: My pyrazole amine seems to be "streaking" or "tailing" on my silica gel column. What's happening and how can I fix it?
A2: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, tailing peaks, and in some cases, irreversible adsorption of your product onto the column.[4]
Here are several effective strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base.[4] A common practice is to add 1% triethylamine (Et₃N) or ammonia in methanol to the slurry.[4]
-
Use a Basic Mobile Phase Additive: Incorporating a small percentage (0.1-1%) of a basic additive like triethylamine or pyridine into your eluent system can help to saturate the acidic sites on the silica gel, allowing your pyrazole amine to elute more cleanly.
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[4][5]
-
Protect the Amine Group: If compatible with your overall synthetic scheme, protecting the amine, for instance as a Boc-carbamate, can significantly improve its chromatographic behavior, leading to better separation and yield.[6]
Q3: I'm struggling to remove a very polar impurity. What are my options?
A3: Removing highly polar impurities can be challenging with standard normal-phase chromatography. Here are some techniques to consider:
-
Acid-Base Extraction: This is a powerful and often underutilized technique for purifying amines. By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), your basic pyrazole amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then recover your product by basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent.[1]
-
Ion Exchange Chromatography: For more challenging separations, ion-exchange chromatography can be highly effective. You can use a cation exchange resin that will bind your protonated pyrazole amine, allowing neutral and anionic impurities to be washed away. Your product can then be eluted by washing the column with a basic solution.[4]
-
Reversed-Phase Chromatography (RPC): If the impurity is significantly more polar than your product, reversed-phase chromatography (using a C18 or similar stationary phase) can provide excellent separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of a wide range of compounds, including polar and basic molecules.[7][8] It often provides faster separations and uses less organic solvent than traditional HPLC.[8]
II. Troubleshooting Guides
Issue 1: Low Recovery from Column Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No product eluting from the column, or significantly less than expected. | Irreversible adsorption onto the stationary phase. | 1. Deactivate Silica: As discussed in FAQ Q2, use a basic additive (e.g., 1% Et₃N in your eluent) or switch to a neutral/basic stationary phase like alumina.[4][5] 2. Check Compound Stability: Your pyrazole amine might be unstable on silica.[9][10] Perform a small-scale "plug" test by dissolving a small amount of crude material, adding a small amount of silica, stirring for an hour, and then analyzing the solution by TLC or LC-MS to see if degradation has occurred. |
| Product is not eluting with the chosen solvent system. | 1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For pyrazole amines, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are often effective. 2. Use a Stronger Solvent: If your product is still not eluting, consider using a stronger, more polar solvent like isopropanol or even adding a small amount of acetic acid to the mobile phase to protonate the amine and increase its solubility in polar solvents. | |
| Product co-elutes with an impurity. | 1. Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. 2. Use Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can often resolve closely eluting compounds.[6] 3. Consider a Different Stationary Phase: If normal phase silica is not providing adequate separation, consider reversed-phase silica (C18) or a different type of normal phase media. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solvent system is not ideal. | 1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find a suitable system where your compound is soluble when hot but sparingly soluble when cold.[6] Common solvent pairs for pyrazole amines include ethanol/water and ethyl acetate/hexane.[6][11] 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Rapid cooling often leads to oiling out. |
| No crystals form, even after cooling. | The solution is not supersaturated. | 1. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization. |
| Crystals are colored or contain visible impurities. | Impurities are co-crystallizing with the product. | 1. Hot Filtration: If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove colored impurities.[1] 2. Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to achieve the desired purity. |
| Formation of a Salt: | Acidic or basic impurities are present. | Consider forming a salt of your pyrazole amine by treating it with an acid (e.g., HCl, H₂SO₄, or oxalic acid).[12][13] The resulting salt will have different solubility properties and may be easier to crystallize. The free base can be regenerated after purification. |
III. Advanced Purification Techniques
Supercritical Fluid Chromatography (SFC)
For challenging separations, particularly for chiral pyrazole amines or when dealing with thermally labile compounds, Supercritical Fluid Chromatography (SFC) offers several advantages.[7]
-
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[7] Modifiers such as methanol are often added to alter the polarity of the mobile phase.
-
Advantages:
-
Faster Separations: The low viscosity of supercritical fluids allows for faster flow rates and shorter run times compared to HPLC.[8]
-
Reduced Solvent Consumption: Primarily using CO₂, SFC is a "greener" purification technique.[8]
-
Easier Sample Recovery: The CO₂ mobile phase evaporates upon depressurization, simplifying the isolation of the purified compound.[8]
-
-
Troubleshooting in SFC:
-
Peak Shape Issues: For basic compounds like pyrazole amines, adding a basic additive (e.g., diethylamine) to the modifier can improve peak shape.[14][15]
-
Solubility: Ensuring the sample is soluble in the mobile phase is crucial. Sometimes, adding the amine additive directly to the sample diluent can improve chromatography.[14]
-
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate purification technique for your pyrazole amine intermediate.
Caption: Decision tree for pyrazole amine purification.
IV. Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker.
-
Solvent Addition: Add your chosen non-polar solvent (e.g., hexane or a low-polarity ethyl acetate/hexane mixture) to the silica gel to form a slurry.
-
Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). For example, for every 100 mL of solvent, add 1 mL of Et₃N.
-
Stirring: Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the silica gel.
-
Column Packing: Pack the column with the deactivated silica gel slurry as you normally would.
-
Elution: Use an eluent that also contains 1% Et₃N to maintain the basic conditions throughout the purification.
Protocol 2: Acid-Base Extraction for Pyrazole Amine Purification
-
Dissolution: Dissolve the crude pyrazole amine intermediate in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated pyrazole amine will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask.
-
Repeat (Optional): For quantitative extraction, you can wash the organic layer with 1M HCl one or two more times, combining all aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12).
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract your purified pyrazole amine with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole amine.
V. References
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification | LCGC International.
-
A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation - Benchchem.
-
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed.
-
Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
-
Identifying and removing byproducts in pyrazole synthesis - Benchchem.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters - ACS Publications.
-
DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.
-
SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent.
-
Supercritical fluid chromatography - Wikipedia.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega.
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central.
-
Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
-
Synthesis of Pyrazole Compounds by Using Sonication Method.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit.
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH.
-
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents.
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed.
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
-
Pyrazole synthesis - Organic Chemistry Portal.
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH.
-
(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with Bromo-Substituted Pyrazoles
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with bromo-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Pyrazoles are a critical scaffold in medicinal chemistry, and mastering their functionalization via Suzuki coupling is a key skill. This resource is structured to provide not just procedural guidance, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the Suzuki coupling of bromo-pyrazoles. Each issue is presented in a question-and-answer format, detailing potential causes and offering targeted solutions.
Issue 1: Low to No Conversion of Bromo-Pyrazole Starting Material
Question: I am observing very low or no consumption of my bromo-pyrazole starting material in my Suzuki coupling reaction. What are the likely causes and how can I fix this?
Answer: Failure to observe product formation is a frequent challenge, often stemming from issues with the catalytic cycle. Let's break down the potential culprits, starting with the most critical step: oxidative addition.
Potential Cause 1: Inefficient Oxidative Addition The first committed step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyrazole. If this step is slow or fails, the reaction will not proceed.
-
Electronic Effects: The electron density of the pyrazole ring significantly influences the rate of oxidative addition. Electron-rich bromo-pyrazoles (those with electron-donating groups) can be sluggish partners as they make the C-Br bond less electrophilic.[1] Conversely, while electron-withdrawing groups generally facilitate this step, strong coordination of these groups to the palladium center can inhibit catalysis.[2][3][4]
-
Steric Hindrance: Bulky substituents near the bromine atom can sterically hinder the approach of the palladium catalyst.
Solutions:
-
Catalyst and Ligand Selection: For challenging substrates, a highly active catalyst system is paramount.
-
Palladium Pre-catalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a more active pre-catalyst that readily forms the active Pd(0) species.[5][6] Buchwald pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are excellent starting points.
-
Ligands: The choice of phosphine ligand is crucial.[7][8] Bulky, electron-rich ligands such as XPhos, SPhos, and dtbpf can accelerate oxidative addition and stabilize the catalytic species.[9] For pyrazole substrates, specialized pyrazole-based P,N-ligands have also demonstrated high efficacy.[10]
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur.[5][11] Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact catalyst activity. Aprotic polar solvents like dioxane, THF, or DMF are commonly effective.[12][13] Sometimes, a switch to a less coordinating solvent like toluene can be beneficial.
Issue 2: Significant Formation of De-brominated Pyrazole (Hydrodehalogenation)
Question: My main byproduct is the pyrazole with the bromine atom replaced by a hydrogen. What is causing this de-bromination and how can I prevent it?
Answer: De-bromination, or hydrodehalogenation, is a common and frustrating side reaction in Suzuki couplings, particularly with heteroaryl halides like bromo-pyrazoles.[5][6][14] It arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[5][14]
Mechanism of De-bromination: A Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water. This Pd-H intermediate can then undergo reductive elimination with the pyrazole moiety on the palladium center to yield the de-brominated pyrazole.
Solutions to Minimize De-bromination:
-
Choice of Base: The base plays a critical role.
-
Weaker Bases: Strong bases like alkoxides (e.g., NaOtBu) can promote the formation of Pd-H species. Switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often beneficial.[9][12] Anhydrous conditions using K₃PO₄ can be particularly effective in suppressing protodeboronation, a related side reaction.[9]
-
Careful Handling of Base: Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
-
Solvent Purity: Use high-purity, anhydrous solvents. If using alcoholic solvents, be aware of their potential to act as hydride sources.
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling versus de-bromination. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the de-bromination pathway.[5]
-
Protecting Groups: For pyrazoles with an N-H bond, deprotonation by the base can increase the electron density of the ring and influence side reactions.[5] In some cases, protecting the N-H group (e.g., with a BOC or benzyl group) can suppress de-halogenation.[13][15]
Issue 3: Homo-coupling of the Boronic Acid/Ester
Question: I am observing a significant amount of biaryl byproduct derived from the self-coupling of my boronic acid reagent. How can I minimize this homo-coupling?
Answer: The homo-coupling of the organoboron reagent is another common side reaction that consumes your coupling partner and complicates purification.[6][16] This process is often promoted by the presence of oxygen.[13][17]
Primary Cause: Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homo-coupling of the boronic acid.[13][17]
Solutions to Prevent Homo-coupling:
-
Rigorous Degassing: This is the most critical factor. Ensure that your solvent and the entire reaction setup are thoroughly de-gassed.[18] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.[5][11]
-
Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent the ingress of oxygen.[13][18]
-
Catalyst and Ligand Choice:
-
Stable Catalysts: Use a pre-catalyst that is stable and readily forms the active Pd(0) species in situ.
-
Bulky Ligands: Sterically hindered ligands can disfavor the formation of the intermediates that lead to homo-coupling.[9]
-
-
Reaction Temperature: Elevated temperatures can sometimes increase the rate of homo-coupling. If possible, try running the reaction at a lower temperature.
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner for Suzuki reactions: bromo- or iodo-pyrazoles?
While iodo-arenes are generally more reactive towards oxidative addition, bromo-pyrazoles are often superior substrates for Suzuki coupling.[19][20] This is because iodo-pyrazoles have a higher propensity for undergoing the undesired dehalogenation side reaction.[19][20][21]
Q2: My bromo-pyrazole has an unprotected N-H group. Do I need to protect it?
This is a substrate-dependent question. Unprotected N-H groups in pyrazoles can sometimes coordinate to the palladium catalyst, leading to deactivation or altered reactivity.[6][19][20] However, many modern catalyst systems, particularly those employing bulky biaryl phosphine ligands, can successfully couple unprotected N-H containing heterocycles.[22] If you are experiencing low yields or side reactions, a protecting group strategy (e.g., BOC, SEM, or benzyl) is a logical step to investigate.[13][15][23]
Q3: What is the best all-around catalyst and ligand combination to start with for a new bromo-pyrazole substrate?
A good starting point for screening is a combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand. A robust and widely applicable system is Pd₂(dba)₃ with a ligand like SPhos or XPhos.[5][12] Alternatively, using a pre-formed Buchwald pre-catalyst such as XPhos Pd G3 often gives reliable results.
Q4: How does the position of the bromine atom on the pyrazole ring affect reactivity?
The position of the bromine atom can have a significant impact on reactivity due to both electronic and steric effects. For instance, the C4 position of the pyrazole ring is generally considered the least reactive.[7][8] The reactivity of different isomers should be evaluated on a case-by-case basis, and optimization of reaction conditions may be necessary for each specific isomer.
Q5: My reaction is sluggish. Should I increase the catalyst loading?
While increasing the catalyst loading can sometimes improve conversion, it is often more effective to first optimize other reaction parameters such as the ligand, base, solvent, and temperature. High catalyst loadings can sometimes lead to an increase in side reactions and make product purification more difficult. A typical catalyst loading for Suzuki couplings is in the range of 1-5 mol%.
Visualizing the Suzuki Coupling and Troubleshooting
To aid in understanding the reaction and diagnosing issues, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Recommended General Protocol
This protocol provides a robust starting point for the Suzuki coupling of a bromo-pyrazole with an arylboronic acid. It is intended to be adapted and optimized for specific substrates.
Materials:
-
Bromo-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the bromo-pyrazole, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[6]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Buchwald Pre-catalysts | High activity, reliable formation of Pd(0) |
| Ligand | XPhos, SPhos, dtbpf | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective in promoting transmetalation while minimizing side reactions |
| Solvent | Dioxane, Toluene, THF | Aprotic solvents that are generally compatible with the catalyst system |
| Temperature | 80-110 °C | Provides sufficient energy for most couplings without promoting excessive decomposition |
References
-
Jedinák, L., Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
- Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistrySelect, 1(15), 4847-4851.
-
Jedinák, L., Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
- Thompson, A. S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(3), 579-581.
-
Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9573-9582. [Link]
-
Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Semantic Scholar. [Link]
-
Al-dujaili, A. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Singh, S., & Singh, J. (2017). Recent Advances in the development of Suzuki Miyura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
-
Motswainyana, W. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(27), 15025-15034. [Link]
-
Monteiro, L. S., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3099. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Motswainyana, W. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura cross-coupling reactions of aryl bromides... [Table]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
-
Motswainyana, W. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
- Thompson, A. E., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(22), 4883-4886.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)... [Diagram]. Retrieved from [Link]
- Browne, D. L., et al. (2009). ChemInform Abstract: Cross-Coupling of Bromo Sydnones: Development of a Flexible Route Toward Functionalized Pyrazoles. ChemInform, 40(19).
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Dreher, S. D., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 15(1), 18-21. [Link]
-
Lee, J. Y., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(4), 6536-6548. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Brennan, C., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 4(78), 41530-41533. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. quora.com [quora.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
Welcome to the technical support resource for the synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the scale-up of this important heterocyclic building block. The content is structured in a question-and-answer format to directly address potential issues, followed by detailed protocols and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 1-(4-bromobenzyl)-1H-pyrazol-4-amine?
A1: A robust and widely adopted two-step approach is recommended for scalability. This strategy involves the initial formation of the 4-aminopyrazole core, followed by a regioselective N-alkylation.
-
Step 1: Formation of 4-Nitropyrazole. This is typically achieved through the nitration of 1H-pyrazole. While effective, this step involves handling hazardous acid waste, a significant consideration for scale-up.[1]
-
Step 2: Reduction of the Nitro Group. The 4-nitropyrazole is then reduced to 4-aminopyrazole. Catalytic hydrogenation (e.g., using Palladium on Carbon) is a clean and efficient method suitable for large-scale production.[2]
-
Step 3: N-Alkylation. The final step is the N-alkylation of 4-aminopyrazole with 4-bromobenzyl bromide (or chloride) using a suitable base and solvent system to yield the target compound.[3][4]
This modular approach allows for the purification of intermediates, which is critical for ensuring high purity in the final product.
Q2: How can I control the regioselectivity during the N-alkylation of 4-aminopyrazole?
A2: Controlling regioselectivity is the most critical challenge in this synthesis. 4-aminopyrazole is an unsymmetrical heterocycle, and alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[5]
-
Steric Hindrance: The regioselectivity is primarily governed by sterics. The less sterically hindered nitrogen atom is preferentially alkylated. In the case of 4-aminopyrazole, the N1 position is generally favored.
-
Reaction Conditions: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used to deprotonate the pyrazole nitrogen, forming the pyrazolate anion.[3] This anion then reacts with the alkylating agent. Milder bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile can also be effective and may offer safety advantages on a larger scale.[6] A systematic screening of bases and solvents is recommended during process development.[7]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Safety is paramount during scale-up. Key hazards include:
-
4-Bromobenzyl Bromide/Chloride: These are potent lachrymators and alkylating agents. They are classified as potentially mutagenic impurities (PMIs) and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The N-alkylation step can be highly exothermic, particularly when using reactive bases like NaH.[7] On a large scale, the decreased surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.[7][8] Mitigation strategies include:
-
Slow, controlled, subsurface addition of the alkylating agent.
-
Ensuring the reactor has adequate cooling capacity.
-
Using a sufficient volume of solvent to manage the heat generated.[8]
-
-
Sodium Hydride (NaH): If used, NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of techniques is essential for robust process control:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on the formation of the product and the disappearance of starting materials.
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product and quantify any impurities, including the undesired N2-regioisomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and definitively establish the regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Visualized Synthetic Workflow
The following diagram illustrates the recommended three-step synthetic pathway from 1H-pyrazole to the final product.
Caption: Recommended three-step synthesis pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazol-4-amine (via Nitration and Reduction)
Part A: Synthesis of 4-Nitropyrazole
-
Setup: In a reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Addition: Slowly add 1H-pyrazole (1.0 eq.) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.05 eq.) and sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring completion by TLC or HPLC.
-
Quench: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) to pH 7-8. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitropyrazole.
Part B: Synthesis of 1H-Pyrazol-4-amine
-
Setup: Charge a hydrogenation reactor with 4-nitropyrazole, a suitable solvent (e.g., methanol or ethanol), and 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 1H-pyrazol-4-amine, which can be used in the next step, often without further purification.
Protocol 2: Scale-Up Synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine
-
Setup: To a dry, inerted reactor, add 1H-pyrazol-4-amine (1.0 eq.) and anhydrous DMF. Cool the mixture to 0-5 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise, maintaining the temperature below 10 °C. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrazole NH, forming the highly nucleophilic pyrazolate anion required for the subsequent Sₙ2 reaction.
-
Aging: Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Prepare a solution of 4-bromobenzyl bromide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reactor over 1-2 hours, keeping the internal temperature below 10 °C. Causality: Slow addition is critical to control the reaction exotherm and minimize the formation of impurities.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by HPLC.
-
Quench: Once the reaction is complete, cool the mixture back to 0-5 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Wash & Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation & Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity 1-(4-bromobenzyl)-1H-pyrazol-4-amine.
Troubleshooting Guide for Scale-Up Synthesis
The following table outlines common issues, their probable causes, and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield | 1. Incomplete deprotonation. 2. Incomplete reaction. 3. Degradation of starting material or product. | 1. Verify Base Quality & Stoichiometry: Ensure NaH is fresh and use 1.1-1.2 equivalents. 2. Increase Reaction Time/Temperature: Monitor by HPLC. If the reaction stalls, consider gentle heating (e.g., to 40-50 °C), but be aware this may increase side products. 3. Maintain Low Temperature: Ensure strict temperature control during base and alkylating agent addition to prevent degradation. |
| Poor Regioselectivity (Significant N2-isomer formation) | 1. Reaction conditions favor the thermodynamic product. 2. Steric factors are less influential under the chosen conditions. | 1. Use a Bulky Base: Consider using potassium tert-butoxide (KOtBu) which can favor alkylation at the less hindered N1 position. 2. Screen Solvents: The choice of solvent can influence the cation coordination and affect regioselectivity. Test alternative solvents like THF or 1,4-dioxane.[9] 3. Lower Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) often enhances kinetic control, favoring the N1 isomer. |
| Formation of Di-alkylated Byproduct | 1. Excess alkylating agent. 2. Alkylation of the 4-amino group. | 1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of 4-bromobenzyl bromide. 2. Protecting Group Strategy: If di-alkylation on the amino group is a persistent issue, consider protecting it (e.g., as a Boc or Cbz group) prior to N-alkylation, followed by a deprotection step. This adds steps but ensures chemoselectivity. |
| Difficult Purification / Oily Product | 1. Presence of regioisomers and other impurities. 2. Residual solvent (e.g., DMF). | 1. Optimize Reaction: First, address the root cause of impurity formation (see above). 2. Acid Salt Formation: Convert the basic amine product to an acid addition salt (e.g., hydrochloride or hydrobromide) by treating the crude product with HCl or HBr in a suitable solvent.[10] The salt is often a highly crystalline solid that is easier to purify by recrystallization. The free base can be recovered by subsequent neutralization. 3. Azeotropic Removal: Perform a solvent swap to a higher boiling point solvent (e.g., toluene) and distill to remove residual DMF. |
| Uncontrolled Exotherm During Scale-Up | 1. Addition rate is too fast. 2. Inefficient mixing. 3. Inadequate reactor cooling. | 1. Reduce Addition Rate: Implement a programmed, slow addition profile using a dosing pump.[8] 2. Improve Agitation: Ensure the reactor's impeller design and stirring speed provide sufficient mixing to prevent localized hot spots.[7] 3. Verify Cooling Capacity: Confirm that the reactor's cooling jacket and chiller can handle the calculated heat load of the reaction at the intended scale. |
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting synthesis issues.
References
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classical and highly versatile condensation reaction between 1,3-dicarbonyl compounds and hydrazines. While this method, widely known as the Knorr pyrazole synthesis, is robust, it is not without its challenges.[1][2][3] The formation of impurities, particularly regioisomers, can complicate downstream applications and purification processes.
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of common impurities in your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole synthesis from 1,3-dicarbonyl compounds?
A1: The reaction is a cyclocondensation process. It begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by the formation of a hydrazone or a hydroxylpyrazolidine intermediate.[3][4] Subsequent intramolecular condensation, involving the second nitrogen atom and the remaining carbonyl group, leads to a cyclic intermediate that then dehydrates to form the stable, aromatic pyrazole ring.[1][2][3] The reaction is often catalyzed by acid.[1][2][5]
Q2: Why is my reaction producing a mixture of two different pyrazole products?
A2: This is the most common issue encountered and is due to a lack of regioselectivity.[4][6] If you are using an unsymmetrical 1,3-dicarbonyl compound (where the substituents R1 and R3 are different), the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to the formation of two different regioisomeric pyrazole products, which can be difficult to separate.[4][6][7][8]
Q3: My reaction mixture has turned a deep yellow/red color. Is this normal?
A3: While some reactions may naturally have color, intense and unexpected coloration can be indicative of impurities. Side reactions involving the hydrazine starting material can sometimes produce colored byproducts.[9] It is crucial to monitor the reaction by TLC to distinguish product formation from impurity generation.
Q4: I see a persistent spot on my TLC that isn't my starting material or desired product. What could it be?
A4: A common intermediate in this synthesis is a pyrazoline, which is the non-aromatized form of the pyrazole ring.[7][8] In some cases, the final dehydration step to form the aromatic pyrazole is slow or incomplete, leading to the accumulation of this pyrazoline intermediate as a byproduct.[9] Another possibility, though less common, is the di-addition of hydrazine to the dicarbonyl compound.[4]
Troubleshooting Guides
This section addresses specific experimental issues, their probable causes, and actionable solutions to improve the purity and yield of your pyrazole synthesis.
Issue 1: Formation of Regioisomeric Impurities
-
Symptom: You observe two or more product spots on your TLC that are difficult to separate by column chromatography. Your NMR spectrum shows duplicate sets of peaks, indicating a mixture of isomers.[9]
-
Cause: The use of an unsymmetrical 1,3-dicarbonyl compound allows the substituted hydrazine to attack either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers.[4][6][7]
-
Scientific Rationale: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6] The more electrophilic carbonyl carbon is generally favored for the initial attack. However, bulky substituents on the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl.[6] Reaction parameters like pH, solvent, and temperature can significantly alter this balance.[6] For instance, acidic conditions can protonate the hydrazine, changing the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity compared to neutral conditions.[6]
Troubleshooting Workflow: Mitigating Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
-
Solutions & Protocols:
1. Adjusting Reaction pH:
-
Protocol: Perform the reaction under acidic conditions by adding a catalytic amount of an acid like glacial acetic acid or p-toluenesulfonic acid (TsOH).[3][5] Conversely, attempt the reaction under neutral conditions.
-
Rationale: Changing the pH can alter the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby influencing which nucleophilic attack pathway is favored.[4][6]
2. Solvent Modification:
-
Protocol: Switch from a standard protic solvent like ethanol to a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF).[8]
-
Rationale: Aprotic solvents can offer better regioselectivity compared to protic solvents in certain cases.[8]
-
Advanced Technique: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some instances.[10]
3. Temperature Control:
-
Protocol: Run a series of reactions at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the effect on the isomeric ratio.
-
Rationale: The activation energies for the formation of the two different regioisomers may be sufficiently different that running the reaction at a lower or higher temperature can favor one pathway over the other.
Table 1: Impact of Reaction Parameters on Regioselectivity
-
| Parameter | Condition 1 | Condition 2 | Rationale | Reference |
| Solvent | Ethanol (Protic) | DMAc (Aprotic) | Aprotic dipolar solvents can enhance selectivity over commonly used protic solvents. | [8] |
| Solvent | Ethanol | HFIP (Fluorinated Alcohol) | Fluorinated alcohols can significantly increase regioselectivity. | [10] |
| pH | Neutral | Acidic (e.g., Acetic Acid) | Alters the nucleophilicity of the hydrazine nitrogens, influencing the site of initial attack. | [6] |
| Temperature | Reflux | Room Temperature | May favor the kinetic or thermodynamic product depending on the reaction profile. | [6] |
Issue 2: Incomplete Reaction or Presence of Intermediates
-
Symptom: TLC and NMR analysis indicate the presence of a significant amount of a stable intermediate, likely a pyrazoline or a hydroxylpyrazolidine.[4]
-
Cause: The final dehydration step of the reaction, which leads to the aromatic pyrazole, is often the rate-determining step and may be slow or incomplete under the current reaction conditions.[4]
-
Scientific Rationale: The aromatization of the pyrazoline intermediate requires the elimination of a molecule of water. This step is often facilitated by acid catalysis and/or heat. If the conditions are too mild or the reaction time is too short, the intermediate can be isolated.
-
Solutions & Protocols:
1. Increase Reaction Temperature or Time:
-
Protocol: If the reaction is being run at room temperature, try heating it to reflux in the chosen solvent. Extend the total reaction time and monitor the disappearance of the intermediate spot on TLC.
-
Rationale: Providing additional thermal energy can help overcome the activation barrier for the dehydration step.
2. Enhance Acid Catalysis:
-
Protocol: Add a catalytic amount of a stronger acid, such as sulfuric acid, if a weaker acid like acetic acid is not effective.[11]
-
Rationale: A stronger acid will more effectively protonate the hydroxyl group of the intermediate, making it a better leaving group (water) and facilitating the elimination to form the aromatic ring.
3. In Situ Oxidation:
-
Protocol: If a pyrazoline intermediate is isolated, it can be oxidized to the corresponding pyrazole in a separate step. Reagents like manganese dioxide (MnO2) or simply heating in DMSO under an oxygen atmosphere can be effective.[11]
-
Rationale: This method provides an alternative pathway to the desired aromatic product if direct dehydration proves difficult.
-
Issue 3: Low Yield and Product Degradation
-
Symptom: The overall yield of the desired pyrazole is low, and the crude product appears dark or contains multiple unidentified decomposition products.
-
Cause: Hydrazine and its derivatives can be unstable, especially at high temperatures or in the presence of strong acids or bases. Additionally, some pyrazole products themselves can be susceptible to degradation, such as N-N bond cleavage under certain conditions.[12]
-
Scientific Rationale: The stability of the reactants and products is paramount. Harsh reaction conditions (e.g., prolonged heating at high temperatures, strongly acidic or basic media) can lead to undesired side reactions or decomposition of the target molecule.
-
Solutions & Protocols:
1. Use Hydrazine Salts:
-
Protocol: Instead of using hydrazine hydrate or anhydrous hydrazine, use a more stable salt form, such as hydrazine hydrochloride or hydrazine sulfate.
-
Rationale: Hydrazine salts are generally more stable and easier to handle than their free base counterparts, reducing the likelihood of decomposition.
2. Optimize Reaction Temperature and Time:
-
Protocol: Carefully monitor the reaction progress by TLC to determine the point at which product formation is maximized and decomposition begins. Avoid unnecessarily long reaction times or excessive heat.
-
Rationale: Finding the optimal balance of temperature and time will maximize the formation of the desired pyrazole while minimizing the degradation of starting materials and products.
3. Purification Considerations:
-
Protocol: If the product is basic, consider purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove basic impurities. Alternatively, the pyrazole can be protonated and extracted into the aqueous acid, then liberated by basification and re-extracted into an organic solvent.[13][14] Recrystallization is also a powerful purification technique if a suitable solvent system can be found.[14]
-
Rationale: Standard silica gel chromatography can sometimes be problematic for basic compounds like pyrazoles.[14] Alternative purification methods can be more effective at removing impurities without causing product loss on the column.
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. (n.d.). Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
- Process for the purification of pyrazoles. (n.d.).
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. [Link]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. academic.oup.com [academic.oup.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Structure-Activity Relationships of Pyrazole Amines in Drug Discovery
The pyrazole ring is a cornerstone of medicinal chemistry, prized for its unique chemical properties and its role as a "privileged scaffold" in designing therapeutic agents.[1][2][3] This five-membered heterocycle, containing two adjacent nitrogen atoms, serves as a versatile framework in drug discovery due to its ability to act as both a hydrogen bond donor and acceptor.[2] Functionalization of the pyrazole nucleus with amino groups has yielded compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme-inhibiting properties.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole amines, focusing on two distinct and highly valuable target classes: protein kinases and G-protein coupled receptors (GPCRs). By examining the nuanced structural requirements for each target, we aim to provide researchers with actionable insights for rational drug design.
The Pyrazole Amine Core: A Scaffold of Opportunity
The pyrazole ring is an aromatic heterocycle that can be considered a bioisostere of other aromatic systems like benzene or phenol, but with improved physicochemical properties such as lower lipophilicity and better water solubility.[2] The placement of the amino group on the pyrazole ring, whether at the 3, 4, or 5-position, significantly influences the molecule's interaction with biological targets.[1] For instance, 5-aminopyrazoles are particularly versatile and have been extensively explored as kinase inhibitors.[1] The amino group can serve as a crucial hydrogen bond donor, anchoring the molecule into the active site of a protein, a common feature in many kinase inhibitors.
Case Study 1: Pyrazole Amines as Aurora Kinase Inhibitors
Background: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in the regulation of mitosis. Their overexpression is linked to various human cancers, making them attractive targets for anticancer drug development.[4] Several pyrazole-based compounds have been developed as potent Aurora kinase inhibitors.[5][6][7]
Core Scaffold and General SAR Insights
A common scaffold for pyrazole amine-based Aurora kinase inhibitors is the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. This structure allows for key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitory activity.[8]
SAR Analysis:
The structure-activity relationship of these inhibitors can be systematically analyzed by considering substitutions at three key positions: the pyrazole ring, the pyrimidine ring, and the linker connecting to a solvent-exposed region.
-
Pyrazole Ring (Position 1 and 4):
-
Small alkyl groups, such as a methyl group on the pyrazole, are often well-tolerated and can enhance binding affinity.[8]
-
Introduction of more complex substituents, such as acetic acid amides, has been explored to improve selectivity against off-target kinases.[6]
-
Substitutions at the 4-position of the pyrazole with bulky, electron-withdrawing groups can be favorable for inhibitory activity.[4]
-
-
Pyrimidine Ring (Position 2 and 6):
-
The amino group at the 2-position of the pyrimidine is often crucial for hinge binding.
-
Substitutions at the 6-position can be used to modulate solubility and pharmacokinetic properties.
-
-
Solvent-Exposed Region (Attached to Pyrimidine):
-
This region extends towards the solvent-exposed surface of the kinase and provides a major opportunity for optimizing potency and selectivity.
-
Aromatic linkers, often connected via a sulfur atom or an amide bond, are common.[8]
-
The terminal group in this region can significantly impact activity. For example, a morpholino ring has been shown to be more favorable for activity than piperidine or diethylamino groups in some series.[5]
-
Quantitative SAR Comparison of Pyrazole Amine Aurora Kinase Inhibitors
| Compound ID | Pyrazole Substituent (R1) | Linker/Terminal Group (R2) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Compound A | -CH3 | -S-phenyl | 28.9 | 2.2 | [5] |
| Compound B | -H | -S-phenyl with morpholino | Potent | Potent | [5] |
| Compound C | -H | -NH-phenyl with nitro | 160 | - | [5] |
| Compound D | -CH2CONH-R | Imidazo[1,2-a]pyrazine core | Varied | Varied | [6] |
Note: This table is a representative summary based on findings from multiple sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Visualizing the SAR of Pyrazole Amine Kinase Inhibitors
Caption: SAR summary for pyrazole amine Aurora kinase inhibitors.
Experimental Protocol: Synthesis of a Representative Pyrazole Amine
A general method for the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives involves the condensation of a substituted pyrazole amine with a substituted pyrimidine.
-
Synthesis of the Pyrazole Amine Intermediate:
-
React a suitable β-ketoester with hydrazine hydrate to form the pyrazole ring.
-
Introduce an amino group at the 3-position, often via reduction of a nitro group or other standard methods.
-
-
Synthesis of the Pyrimidine Intermediate:
-
Prepare a 4-chloro or 4-methoxypyrimidine derivative with the desired substituent at the 2-position.
-
-
Condensation Reaction:
-
Combine the pyrazole amine and the pyrimidine intermediate in a suitable solvent (e.g., isopropanol, dioxane).
-
Add an acid catalyst (e.g., HCl, trifluoroacetic acid).
-
Heat the reaction mixture under reflux for several hours until completion, monitored by TLC.
-
Isolate and purify the final product by crystallization or column chromatography.
-
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 value of a test compound.
-
Materials: Recombinant human Aurora A or B kinase, ATP, biotinylated peptide substrate, test compounds, and a detection system (e.g., HTRF, AlphaScreen).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., streptavidin-XL665 and an anti-phospho-substrate antibody labeled with Eu3+-cryptate).
-
Incubate to allow for binding.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Case Study 2: Pyrazole Amines as Cannabinoid Receptor 1 (CB1) Antagonists
Background: The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is primarily found in the central nervous system and is involved in regulating appetite, pain, and mood. CB1 antagonists have been investigated for the treatment of obesity and related metabolic disorders.[9] The diarylpyrazole structure, exemplified by Rimonabant, is a well-established scaffold for CB1 antagonists.[10][11][12]
Core Scaffold and General SAR Insights
The core scaffold for this class of compounds is a 1,5-diaryl-1H-pyrazole-3-carboxamide. The SAR for these antagonists is well-defined and highlights the importance of specific substitutions on the pyrazole ring and the carboxamide moiety.
SAR Analysis:
-
N1-Substituent:
-
C3-Carboxamide:
-
C4-Substituent:
-
A small alkyl group like methyl is tolerated, but often unsubstituted is preferred.
-
-
C5-Substituent:
Quantitative SAR Comparison of Pyrazole CB1 Antagonists
| Compound ID | N1-Substituent | C5-Substituent | CB1 Ki (nM) | Reference |
| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | Potent | [10][11][12] |
| Analog 1 | 2,4-Dichlorophenyl | 4-Iodophenyl | 7.5 | [9] |
| Analog 2 | 2,4-Dichlorophenyl | 4-Bromophenyl | Potent | [9] |
| Analog 3 | 4-Chlorophenyl | 4-Chlorophenyl | Decreased Affinity | [9] |
Note: This table is a representative summary. Ki values are a measure of binding affinity, with lower values indicating higher affinity.
Visualizing the SAR of Pyrazole CB1 Antagonists
Caption: Key SAR features for pyrazole-based CB1 receptor antagonists.
Experimental Protocol: Synthesis of a 1,5-Diaryl-1H-pyrazole-3-carboxamide
The synthesis typically proceeds through a Claisen condensation followed by cyclization with a substituted hydrazine.
-
Claisen Condensation:
-
React a substituted acetophenone (e.g., 4-chloroacetophenone) with a diethyl oxalate in the presence of a strong base like sodium ethoxide to form a 1,3-diketoester.
-
-
Cyclization:
-
React the resulting diketoester with a substituted hydrazine (e.g., 2,4-dichlorophenylhydrazine) in an acidic medium (e.g., acetic acid) to form the pyrazole-3-carboxylic acid ester.
-
-
Saponification:
-
Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
-
Amide Coupling:
-
Activate the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride).
-
React the activated acid with N-aminopiperidine to yield the final 1,5-diaryl-1H-pyrazole-3-carboxamide product.
-
Purify the product by chromatography or recrystallization.
-
Experimental Protocol: CB1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of a test compound.
-
Materials: Membranes from cells expressing human CB1 receptors, a radioligand (e.g., [3H]CP-55,940), test compounds, and scintillation cocktail.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity on a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percent displacement of the radioligand against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Analysis and Future Directions
Comparing the SAR of pyrazole amines for kinase and GPCR targets reveals distinct structural requirements, underscoring the importance of target-specific design.
-
For Aurora Kinases, the pyrazole amine often acts as a hinge-binder, with a more flexible SAR that allows for modifications to tune selectivity and physicochemical properties. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is a common starting point, with opportunities for optimization at multiple positions.[8]
-
For CB1 receptors, the 1,5-diaryl-1H-pyrazole-3-carboxamide scaffold exhibits a much more rigid SAR.[9][10][11][12] High affinity is contingent on very specific substituents at the N1, C3, and C5 positions, leaving less room for modification without significant loss of potency.
Future Perspectives:
The versatility of the pyrazole amine scaffold will continue to make it a valuable tool in drug discovery.[1] Future research will likely focus on:
-
Improving Selectivity: For kinase inhibitors, designing compounds that can differentiate between closely related kinases remains a challenge.
-
Modulating Pharmacokinetics: Fine-tuning substituents to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties is crucial for clinical success.
-
Exploring New Targets: The application of pyrazole amine libraries to novel biological targets will undoubtedly uncover new therapeutic opportunities.
By understanding the detailed structure-activity relationships for different target classes, medicinal chemists can more effectively leverage the power of the pyrazole amine scaffold to design the next generation of innovative medicines.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]
-
Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. (2012). PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2019). MDPI. [Link]
-
Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. (2012). PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation and Molecular Modelling of Tricyclic Pyrazoles as Selective Cannabinoid Receptor 2 Ligands. (2017). Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2020). PubMed Central. [Link]
-
Structure Activity of CB1 Cannabinoid Receptor Antagonists. (2007). Current Medicinal Chemistry. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). MDPI. [Link]
-
A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). PubMed. [Link]
-
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Taylor & Francis Online. [Link]
-
Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2010). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (2010). ResearchGate. [Link]
-
Synthesis and biological evaluation of some new pyrazole derivatives. (2019). ResearchGate. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024). RSC Advances. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed. [Link]
-
Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. (2017). PubMed Central. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists / Journal of Medicinal Chemistry, 1999 [sci-hub.ru]
A Comparative Analysis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive comparative analysis of 1-(4-bromobenzyl)-1H-pyrazol-4-amine analogs, designed for researchers, scientists, and drug development professionals. By leveraging established structure-activity relationships (SAR) within the broader class of pyrazole-based kinase inhibitors, this document offers insights into the rational design of novel therapeutic agents. While direct head-to-head experimental data for a complete analog series under uniform conditions is proprietary or not publicly available, this guide synthesizes data from numerous studies on related compounds to project the performance of key analogs.
The 1-benzyl-4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases involved in critical cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] The parent compound, 1-(4-bromobenzyl)-1H-pyrazol-4-amine, serves as a foundational structure for exploring the impact of various substitutions on kinase inhibitory activity and selectivity.
The Core Scaffold and Rationale for Analog Development
The 1-(4-bromobenzyl)-1H-pyrazol-4-amine core can be dissected into three primary regions for modification: the N1-benzyl group, the pyrazole core itself, and the C4-amino group. Each of these regions plays a crucial role in the molecule's interaction with the kinase active site.
The N1-benzyl group often occupies a hydrophobic pocket within the kinase domain. The 4-bromo substituent on this ring can engage in halogen bonding or other specific interactions, potentially enhancing binding affinity and selectivity.[3] Analogs exploring different substituents on the benzyl ring can probe the steric and electronic requirements of this pocket.
The pyrazole core acts as a central scaffold, positioning the key interacting moieties. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[4]
The C4-amino group is a key hydrogen bond donor and can be a point for further extension into solvent-exposed regions of the active site. Modification of this group can significantly impact potency and selectivity.
The rationale for developing analogs of this scaffold is to optimize potency against a specific kinase target, improve selectivity over other kinases to reduce off-target effects, and enhance pharmacokinetic properties such as solubility and metabolic stability.
Comparative Analysis of Analog Performance
The following sections provide a comparative analysis of hypothetical analogs based on established SAR principles from related pyrazole kinase inhibitors. The projected activities are categorized to guide the rational design of new compounds.
Substitutions on the N1-Benzyl Ring
The nature and position of substituents on the N1-benzyl ring can profoundly influence binding affinity.
| Analog ID | N1-Benzyl Substitution | Projected Kinase Inhibitory Activity | Rationale for Projected Activity & SAR Insights |
| A-1 (Parent) | 4-Bromobenzyl | Moderate to High | The 4-bromo group can form favorable halogen bonds in the hydrophobic pocket. Its electron-withdrawing nature can also influence the electronics of the system.[3] |
| A-2 | 4-Chlorobenzyl | Moderate to High | Chlorine is also a halogen bond donor, but with a smaller atomic radius than bromine. Activity is expected to be comparable to the bromo analog. |
| A-3 | 4-Fluorobenzyl | Moderate | Fluorine is a weak halogen bond donor but can improve metabolic stability. A slight decrease in potency might be observed compared to heavier halogens.[5] |
| A-4 | 4-Methylbenzyl | Moderate | A small alkyl group can provide favorable hydrophobic interactions. Potency will depend on the specific topology of the kinase's hydrophobic pocket. |
| A-5 | 4-Methoxybenzyl | Moderate to Low | The methoxy group can act as a hydrogen bond acceptor. However, it may also introduce steric clashes or unfavorable electronic effects, potentially reducing activity. |
| A-6 | 2,4-Dichlorobenzyl | High | The presence of a second halogen can further enhance binding through additional interactions, as seen in some RIP1 kinase inhibitors.[6] |
Modifications of the C4-Amino Group
The C4-amino group is a critical interaction point and a vector for exploring further binding interactions.
| Analog ID | C4-Group Modification | Projected Kinase Inhibitory Activity | Rationale for Projected Activity & SAR Insights |
| B-1 (Parent) | -NH2 | Moderate | The primary amine is a key hydrogen bond donor to the kinase hinge region. |
| B-2 | -NH-Acyl | Low | Acylation of the amine is generally detrimental to activity as it removes a key hydrogen bond donor and adds steric bulk. |
| B-3 | -NH-Methyl | Moderate to High | Small alkyl substitution can be tolerated and may enhance hydrophobic interactions without disrupting the crucial hydrogen bond. |
| B-4 | -NH-(linker)-Heterocycle | High | Extending from the amino group with a linker to a heterocyclic moiety can access additional binding pockets and significantly enhance potency, a common strategy in kinase inhibitor design.[7] |
Signaling Pathway Context: Targeting the RIP1 Kinase
One of the key targets for 1-benzyl-1H-pyrazole derivatives is the Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis and inflammation.[6] Inhibition of RIP1 kinase is a promising therapeutic strategy for a range of inflammatory diseases.[2][8]
Caption: Simplified signaling pathway of RIP1 kinase in necroptosis and inflammation.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and biological evaluation of 1-(4-bromobenzyl)-1H-pyrazol-4-amine analogs, based on established procedures in the literature.
General Synthetic Route
The synthesis of 1-(substituted benzyl)-1H-pyrazol-4-amine analogs typically involves a multi-step process. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for 1-substituted-1H-pyrazol-4-amines.
Step 1: Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole
A mixture of 4-bromobenzaldehyde and hydrazine hydrate is reacted to form the corresponding hydrazone. This intermediate is then cyclized with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst to yield 1-(4-bromobenzyl)-1H-pyrazole.[9][10]
Step 2: Nitration of the Pyrazole Ring
The pyrazole ring is regioselectively nitrated at the 4-position using a nitrating agent, such as nitric acid in sulfuric acid, to yield 1-(4-bromobenzyl)-4-nitro-1H-pyrazole.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to the corresponding amine using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to afford the final product, 1-(4-bromobenzyl)-1H-pyrazol-4-amine.[7]
Synthesis of Analogs:
-
N1-Benzyl Analogs (A-series): Synthesized by starting with the appropriately substituted benzaldehyde in Step 1.
-
C4-Amino Analogs (B-series): Synthesized by further modification of the C4-amino group of the parent compound through reactions such as reductive amination or acylation.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase (e.g., RIP1) can be determined using a variety of in vitro assays, such as a time-resolved fluorescence energy transfer (TR-FRET) assay or a radiometric assay.
General Protocol (TR-FRET Assay):
-
Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate peptide, and ATP in the presence of varying concentrations of the inhibitor compound.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of the kinase.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1-(4-bromobenzyl)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide, based on established SAR principles, suggests that modifications to both the N1-benzyl group and the C4-amino group can significantly impact biological activity. In particular, the introduction of additional halogens on the benzyl ring and the extension from the C4-amino group with heterocyclic moieties are promising strategies for enhancing potency.
Future work should focus on the synthesis and direct comparative biological evaluation of the proposed analogs against a panel of kinases to validate these SAR predictions. Further optimization of lead compounds for their pharmacokinetic and toxicological profiles will be crucial for their development as potential therapeutic agents.
References
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]
-
Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry. [Link]
-
Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Investigating the SAR of RIPK1 inhibitors. Massachusetts Biotechnology Council. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. National Institutes of Health. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
-
The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core. ResearchGate. [Link]
-
Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. PubMed. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
Examples of bioisosteric groups. ResearchGate. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massbio.org [massbio.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Derivatives Versus Known Enzyme Inhibitors
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4]
A significant portion of their therapeutic success stems from their potent ability to inhibit key enzymes involved in disease pathology. FDA-approved drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Crizotinib (a kinase inhibitor) feature the pyrazole core, underscoring its clinical relevance.[2][5] This guide provides an in-depth, objective comparison of the efficacy of pyrazole derivatives against established inhibitors for three critical classes of enzymes: Cyclooxygenase-2 (COX-2), Protein Kinases, and Phosphodiesterase 4 (PDE4). We will delve into the supporting experimental data, explain the rationale behind the testing methodologies, and provide actionable protocols for researchers in the field.
Part 1: Comparative Efficacy Analysis
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value indicates greater potency.
Cyclooxygenase-2 (COX-2) Inhibitors: A New Generation of Anti-Inflammatories
Expertise & Experience: The discovery of two cyclooxygenase isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. COX-1 is constitutively expressed and plays a protective role in the gastrointestinal (GI) tract, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[1] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, leading to a high incidence of GI side effects such as ulcers and bleeding.[1][6][7] The development of selective COX-2 inhibitors was driven by the therapeutic goal of retaining anti-inflammatory efficacy while minimizing GI toxicity. The pyrazole scaffold proved instrumental in achieving this selectivity.
Comparative Data: The pyrazole-based drug Celecoxib was a first-in-class selective COX-2 inhibitor. As the data below indicates, subsequent research has yielded novel pyrazole derivatives with even greater potency and selectivity.
| Inhibitor | Class/Scaffold | Target(s) | IC₅₀ (COX-2) | IC₅₀ (COX-1) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | Pyrazole Derivative | COX-2 | 0.04 µM | 15 µM | 375 | [8] |
| Indomethacin | Traditional NSAID | COX-1/COX-2 | 0.63 µM | 0.01 µM | 0.016 | [9] |
| Ibuprofen | Traditional NSAID | COX-1/COX-2 | 2.4 µM | 2.5 µM | ~1 | [1] |
| Rofecoxib | Coxib (Non-pyrazole) | COX-2 | 0.018 µM | >10 µM | >555 | [10] |
| Compound 125b | Pyrazole Derivative | COX-2 | Not Stated | Not Stated | 9.31 (relative to Celecoxib's 8.17) | [4] |
| 3,5-diarylpyrazole | Pyrazole Derivative | COX-2 | 0.01 µM | Not Stated | Not Stated | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | Pyrazole Derivative | COX-2 | 0.02 µM | 4.5 µM | 225 | [1] |
| Pyrazolo-pyrimidine | Pyrazole Derivative | COX-2 | 0.015 µM | Not Stated | Not Stated | [1] |
Trustworthiness & Causality: The data clearly shows that pyrazole derivatives can achieve high potency, with several examples exhibiting IC₅₀ values in the low nanomolar range, rivaling or exceeding that of the non-pyrazole coxibs and vastly outperforming traditional NSAIDs in terms of selectivity.[1] This selectivity is a direct result of their chemical structure. The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The specific arrangement of aryl groups on the pyrazole ring, often including a para-sulfonamide moiety as seen in Celecoxib, allows the molecule to fit snugly into this side pocket, effectively blocking the enzyme.[10] This steric hindrance prevents it from binding tightly to the narrower COX-1 active site, thus preserving the enzyme's gastroprotective functions.
Protein Kinase Inhibitors: Precision Targeting in Oncology
Expertise & Experience: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Kinase inhibitors have revolutionized oncology by providing targeted therapies that are often more effective and less toxic than traditional chemotherapy. The ATP-binding pocket is the most common target for these inhibitors. The pyrazole scaffold has proven to be an exceptionally versatile framework for designing potent and selective kinase inhibitors.[5][11][12]
Comparative Data: Pyrazole-based compounds have been developed to target a wide array of kinases, including BRAF, EGFR, CDK, and Abl. Their efficacy is often comparable to, and sometimes exceeds, that of established first-generation inhibitors.
| Inhibitor | Class/Scaffold | Target Kinase | IC₅₀ | Reference Drug | IC₅₀ (Reference) | Reference(s) |
| Compound 5r | Pyrazole Derivative | BRAF V600E | 0.10 µM | Vemurafenib | 0.04 µM | [13] |
| Compound C5 | Pyrazole Derivative | EGFR | 0.07 µM | Erlotinib | Comparable | [14] |
| Compound 33 | Pyrazole Derivative | CDK2 | 0.074 µM | Doxorubicin | 24.7–64.8 µM | [11] |
| Compound 43 | Pyrazole Derivative | PI3 Kinase | 0.25 µM | Doxorubicin | 0.95 µM | [11] |
| Compound 10 | Pyrazole Derivative | Bcr-Abl | 14.2 nM | Imatinib | ~250-500 nM | [15] |
| Prexasertib | Pyrazole Derivative | CHK1 | < 1 nM | N/A | N/A | [5] |
| Erlotinib | Quinazoline | EGFR | 0.105 µM | N/A | N/A | [16][17] |
| Sorafenib | Diarylurea | Multi-kinase (VEGFR2) | 0.041 µM | N/A | N/A | [16] |
Trustworthiness & Causality: The pyrazole ring acts as an excellent bioisostere for other heterocyclic systems, effectively mimicking the hinge-binding motifs required for ATP-competitive inhibition.[5] Its ability to be substituted at multiple positions allows for fine-tuning of the molecule to exploit subtle differences in the ATP-binding pockets of various kinases, leading to high potency and selectivity. For instance, in BRAF inhibitors, the pyrazole core positions the aryl rings for optimal hydrophobic and hydrogen bonding interactions within the kinase domain.[5] The data for compounds targeting CDK2 and PI3 Kinase show orders of magnitude greater potency than a standard chemotherapeutic agent like Doxorubicin, highlighting the power of targeted inhibition.[11]
Phosphodiesterase 4 (PDE4) Inhibitors: Targeting Inflammation in Respiratory and Dermatological Diseases
Expertise & Experience: Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[18] By inhibiting PDE4, intracellular cAMP levels rise, leading to a downstream suppression of the inflammatory response. This mechanism is central to the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and atopic dermatitis. Roflumilast is a well-known PDE4 inhibitor, but the search for new chemical entities with improved therapeutic windows continues.
Comparative Data: While the pyrazole scaffold is famously used in the PDE5 inhibitor Sildenafil, its application in selective PDE4 inhibitors is an active area of research. We compare the efficacy of established PDE4 inhibitors to illustrate the potency benchmarks that new pyrazole derivatives aim to meet.
| Inhibitor | Class/Scaffold | Target PDE | IC₅₀ | Reference(s) |
| Roflumilast | Benzamide | PDE4B / PDE4D | 0.84 nM / 0.68 nM | [19] |
| Piclamilast | Benzamide | PDE4 | 0.024 nM (less selective) | [20][21] |
| Crisaborole | Boron-based | PDE4 | 750 nM | [20][21] |
Trustworthiness & Causality: Roflumilast sets a high bar for potency with sub-nanomolar IC₅₀ values.[19] The efficacy of PDE4 inhibitors is highly dependent on their ability to interact with key residues in the enzyme's active site. The catechol-ether portion of Roflumilast, for example, interacts with specific hydrophobic pockets.[19] The proven success of the pyrazole scaffold in other enzyme inhibitors suggests its potential for designing novel PDE4 inhibitors. By strategically modifying the substituents on the pyrazole ring, it is plausible to design compounds that can achieve the necessary interactions for potent and selective PDE4 inhibition, potentially offering alternative therapeutic options.
Part 2: Foundational Experimental Protocols
An accurate comparison of inhibitor efficacy relies on robust and well-validated experimental methodologies. The following protocols provide a self-validating framework for assessing enzyme inhibition.
Protocol: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination
Causality: This protocol is the gold standard for determining an inhibitor's potency. The core principle is to measure the initial rate of an enzymatic reaction across a range of inhibitor concentrations. Measuring the initial rate is critical to ensure that the substrate concentration has not been significantly depleted and that product inhibition is not a factor, providing a true measure of the inhibitor's effect on the enzyme's catalytic efficiency.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor (e.g., pyrazole derivative) in a suitable solvent like DMSO.
-
Prepare working solutions of the purified target enzyme and its specific substrate in an optimized assay buffer. The buffer conditions (pH, ionic strength) should be set for optimal enzyme activity.
-
-
Assay Plate Setup:
-
Using a 96-well or 384-well microplate, perform a serial dilution of the inhibitor stock solution to create a range of concentrations (typically 8-12 concentrations spanning several orders of magnitude).
-
Negative Control (0% Inhibition): Include wells with the enzyme, substrate, and only the solvent (e.g., DMSO) at the same final concentration as the test wells. This defines the maximum reaction velocity.
-
Positive Control (100% Inhibition): Include wells with a known, potent inhibitor of the enzyme to confirm assay sensitivity.
-
Blank Control: Include wells with buffer and substrate but no enzyme to control for any non-enzymatic substrate degradation.
-
-
Pre-incubation: Add the enzyme to all wells (except the blank) and the corresponding inhibitor dilutions. Incubate the plate for a set period (e.g., 10-15 minutes) at the enzyme's optimal temperature. This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.[23]
-
Reaction Initiation: Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader (spectrophotometer or fluorometer) and measure the formation of product over time. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Binding relationships in reversible enzyme inhibition mechanisms.
Conclusion and Future Directions
This guide demonstrates that pyrazole derivatives are a highly successful class of enzyme inhibitors, with efficacies that are often comparable or superior to established drugs across diverse and therapeutically significant targets. [11][13][14]The pyrazole scaffold's synthetic tractability and favorable pharmacological properties ensure its continued prominence in drug discovery. [1][2][4] The future of pyrazole-based inhibitors is bright. Ongoing research is focused on several key areas:
-
Multi-Target Inhibitors: Designing single pyrazole molecules that can inhibit multiple targets, such as dual COX-2/5-LOX or dual EGFR/VEGFR-2 inhibitors, to tackle complex diseases with improved efficacy and reduced potential for drug resistance. [1][11]* Enhanced Safety Profiles: Continued optimization to improve selectivity and reduce off-target effects, thereby minimizing potential adverse events. [24]* Novel Target Scaffolds: Applying the pyrazole framework to inhibit new and challenging enzyme targets implicated in a wider range of diseases, from neurodegeneration to infectious diseases.
By leveraging the robust comparative data and foundational protocols presented here, researchers can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.
References
-
A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly. Aging and Disease. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. PubMed. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science and Technology. Available at: [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
-
A review of non-steroidal anti-inflammatory drugs. PubMed. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Review: Topical nonsteroidal anti-inflammatory drugs are effective and safe for pain. ACP Journals. Available at: [Link]
-
A Review of Nonsteroidal Anti-inflammatory Drugs. Semantic Scholar. Available at: [Link]
-
A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly. PubMed. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Available at: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]
-
Inhibitory activities of bipyrazoles: a patent review. Taylor & Francis Online. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]
-
Enzyme assay techniques and protocols. ResearchGate. Available at: [Link]
-
Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]
-
Clinical use and pharmacological properties of selective COX-2 inhibitors. PubMed. Available at: [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. Nature. Available at: [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
-
Specificity profiles of clinical kinase inhibitors. ResearchGate. Available at: [Link]
-
Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
-
Is it possible to determine kinase inhibition based on Ki value? ResearchGate. Available at: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Available at: [Link]
-
Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. Available at: [Link]
-
Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PubMed Central. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 17. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcadonline.com [jcadonline.com]
- 21. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Evaluation of Novel Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, particularly in oncology, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazole scaffold, a five-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth, comparative analysis of the biological evaluation of novel pyrazole-based kinase inhibitors, juxtaposing their performance against established drugs targeting the same kinases. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize complex signaling pathways to offer a comprehensive resource for researchers in the field.
The Rationale for Pyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazole ring, due to its ability to act as a bioisostere of the adenine core of ATP, can effectively compete for the ATP-binding site of kinases, leading to their inhibition.[1] This fundamental principle has led to the successful development of several pyrazole-containing drugs, including:
-
Crizotinib: An inhibitor of ALK, ROS1, and MET kinases.
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2.
-
Erdafitinib: An inhibitor of the FGFR family of kinases.
The ongoing development of novel pyrazole-based inhibitors aims to improve upon the efficacy, selectivity, and resistance profiles of existing therapies. This guide will focus on the comparative evaluation of novel pyrazole-based inhibitors against their established counterparts targeting the JAK and FGFR kinase families.
Comparative Analysis of Novel Pyrazole-Based Kinase Inhibitors
A critical aspect of drug development is the head-to-head comparison of novel candidates with existing standards of care. This section presents a quantitative comparison of novel pyrazole-based inhibitors against their FDA-approved counterparts.
JAK2 Inhibitors: A Comparative Look at a Novel Pyrazole Derivative and Ruxolitinib
The Janus kinase (JAK) family, particularly JAK2, is a key mediator of cytokine signaling, and its aberrant activation is central to the pathophysiology of myeloproliferative neoplasms.[3] Ruxolitinib is a well-established pyrazole-based JAK1/2 inhibitor. Here, we compare it to CEP-33779 , a novel and selective pyrazole-based JAK2 inhibitor.[4][5]
| Inhibitor | Target | IC50 (nM) - Enzymatic Assay | Selectivity Profile | Reference(s) |
| CEP-33779 | JAK2 | 1.8 | >40-fold vs. JAK1, >800-fold vs. TYK2, selective against a panel of 402 kinases | [4] |
| Ruxolitinib | JAK1 | 3.3 | Potent against JAK1 and JAK2 | [3] |
| JAK2 | 2.8 | Moderate activity against TYK2 (IC50 = 19 nM) | [3] | |
| TYK2 | 19 | Minimal activity against JAK3 (IC50 = 428 nM) | [3] |
Expert Interpretation: The data clearly indicates that CEP-33779 exhibits significantly higher selectivity for JAK2 over other JAK family members compared to Ruxolitinib. This enhanced selectivity could translate to a more favorable side-effect profile in a clinical setting by minimizing off-target effects associated with the inhibition of other JAK kinases.
FGFR Inhibitors: Evaluating Novel Pyrazole Scaffolds Against Erdafitinib
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers, including urothelial carcinoma.[6] Erdafitinib is an FDA-approved pan-FGFR inhibitor. We will compare its activity to two representative novel pyrazole-based FGFR inhibitors, which we will refer to as FGFRi-1 and FGFRi-2 , based on recently published data.[7][8]
| Inhibitor | Target | IC50 (nM) - Enzymatic Assay | Target Cell Line(s) | IC50 (nM) - Cellular Assay | Reference(s) |
| FGFRi-1 | FGFR1 | 46 | NCI-H520 (Lung) | 19 | [7] |
| FGFR2 | 41 | SNU-16 (Gastric) | 59 | [7] | |
| FGFR3 | 99 | KATO III (Gastric) | 73 | [7] | |
| FGFRi-2 | FGFR1 | 56.4 | SNU-16 (Gastric) | 710 | [8] |
| FGFR2 | 35.2 | MCF-7 (Breast) | 1260 | [8] | |
| FGFR3 | 95.5 | - | - | [8] | |
| Erdafitinib | FGFR1 | 1.2 | - | - | |
| FGFR2 | 2.5 | - | - | ||
| FGFR3 | 3.0 | - | - | ||
| FGFR4 | 5.7 | - | - |
Expert Interpretation: While Erdafitinib demonstrates high potency across the FGFR family, the novel inhibitors FGFRi-1 and FGFRi-2 also exhibit nanomolar efficacy. Notably, FGFRi-1 shows potent activity in cellular assays, suggesting good cell permeability and on-target engagement in a biological context. The development of inhibitors like FGFRi-1, which also show efficacy against gatekeeper mutations, is a critical strategy to overcome acquired resistance to existing therapies.[7]
Key Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for the core assays used in the biological evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound (at varying concentrations) in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation: Start the reaction by adding ATP to a final concentration that is approximately the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
Detection: Measure the fluorescence of the phosphorylated and unphosphorylated substrate. The ratio of these signals is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The use of a fluorescently labeled peptide substrate provides a sensitive and high-throughput method for quantifying kinase activity. The choice of ATP concentration at or near the Km ensures that the assay is sensitive to competitive inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole-based inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.
Self-Validating System: The inclusion of both positive (e.g., a known cytotoxic agent) and negative (vehicle-only) controls is essential to validate the assay performance and ensure the observed effects are due to the test compound.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for confirming that a kinase inhibitor is hitting its intended target and modulating the downstream signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment.
Expertise in Action: The selection of appropriate antibodies is critical for the success of a Western blot. It is essential to use antibodies that have been validated for specificity and sensitivity. Comparing the levels of the phosphorylated protein to the total protein provides a more accurate measure of the inhibitor's effect on the signaling pathway.
Visualizing Kinase Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the biological evaluation of a novel pyrazole-based kinase inhibitor.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Caption: Overview of FGFR signaling pathways and the inhibitory action of pyrazole-based compounds.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The biological evaluation of these novel compounds requires a rigorous and systematic approach, from initial enzymatic assays to in vivo efficacy studies. This guide has provided a framework for such an evaluation, emphasizing the importance of direct comparison with established drugs, the use of validated and detailed experimental protocols, and a thorough understanding of the underlying biological pathways.
As the field moves forward, the focus will undoubtedly be on developing pyrazole-based inhibitors with improved selectivity, the ability to overcome drug resistance, and favorable long-term safety profiles. The methodologies and comparative analyses presented here offer a solid foundation for researchers and drug developers to build upon in their quest for the next generation of targeted therapies.
References
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Medicine. Available from: [Link]
-
A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. Arthritis Research & Therapy. Available from: [Link]
-
Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer. Molecular Cancer Therapeutics. Available from: [Link]
-
Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study. UROONCO Bladder Cancer. Available from: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Bentham Science. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Robust Validation of Pyrazole Compound Activity in Cell-Based Assays
Introduction: The Rise of Pyrazole Compounds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing therapeutic agents.[1] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core for a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[1]
Many pyrazole derivatives exert their effects by targeting key signaling molecules, particularly protein kinases.[5][6][7] The success of kinase inhibitors in cancer therapy has spurred significant interest in developing novel pyrazole-based compounds.[5][6] However, the journey from a promising chemical entity to a validated lead compound is fraught with challenges. Rigorous and systematic validation in biologically relevant cell-based assays is paramount to ensure that the observed activity is real, on-target, and translatable.
This guide provides a comprehensive framework for validating the activity of pyrazole compounds in cell-based assays. It moves beyond simple protocols to explain the underlying principles and rationale behind experimental choices, empowering researchers to design robust validation cascades that generate high-quality, reliable data.
Foundational Principles of Assay Design for Pyrazole Compounds
Before embarking on any experimental work, it is crucial to establish a solid foundation for assay design. The primary goal is to create a self-validating system that minimizes the risk of artifacts and generates reproducible results.
The "Why" Before the "How": Aligning Assay Choice with Research Questions
The selection of a cell-based assay should always be driven by the specific scientific question being asked. Are you looking for broad cytotoxic effects, specific on-target activity, or modulation of a downstream signaling pathway? Each of these questions requires a different set of experimental tools. A tiered approach is often the most effective:
-
Tier 1: Global Cellular Effects: Initial screens to determine if the compound has any impact on cell health (e.g., viability, proliferation, cytotoxicity).
-
Tier 2: Target Engagement: Assays to confirm that the compound directly interacts with its intended molecular target within the complex cellular environment.
-
Tier 3: Mechanism of Action & Selectivity: Experiments to elucidate the downstream consequences of target engagement and to assess the compound's specificity.
Building a Self-Validating System: The Indispensable Role of Controls
A well-designed experiment is a self-validating one. This is achieved through the judicious use of controls:
-
Vehicle Control (e.g., DMSO): As most small molecules are dissolved in dimethyl sulfoxide (DMSO), a vehicle control is essential to account for any effects of the solvent on the cells.
-
Negative Control: A cell line or experimental condition where the target is not expressed or is inactive. This helps to confirm that the observed effects are target-dependent.
-
Positive Control: A known inhibitor or activator of the target or pathway under investigation. This ensures that the assay is performing as expected and provides a benchmark for comparing the potency of the test compound.
Understanding and Mitigating Assay Artifacts
Several factors can lead to misleading results in cell-based assays. These include compound precipitation, autofluorescence, and non-specific cytotoxicity. It is crucial to be aware of these potential pitfalls and to incorporate counter-screens or orthogonal assays to rule them out.
Tier 1 Assays: Assessing Global Cellular Effects
The first step in characterizing a new pyrazole compound is to determine its effect on overall cell health. Cell viability and cytotoxicity assays are the workhorses of this initial phase.
Cell Viability and Cytotoxicity Assays: The First Line of Evidence
These assays measure the number of viable cells in a population after treatment with the compound. A reduction in cell viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.[8]
Comparison: MTT vs. ATP-based Luminescent Assays
| Feature | MTT Assay | ATP-based Luminescent Assay (e.g., CellTiter-Glo®) |
| Principle | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt (MTT) to a colored formazan product. | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. |
| Advantages | Inexpensive, well-established. | High sensitivity, wide dynamic range, simple "add-mix-read" protocol.[9] |
| Disadvantages | Can be affected by changes in cellular metabolism, requires a solubilization step, potential for formazan crystal artifacts. | More expensive than MTT, can be affected by compounds that interfere with luciferase. |
| Best For | Initial, high-throughput screening where cost is a major consideration. | Accurate determination of IC50 values, studies with limited cell numbers. |
Data Interpretation: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of the compound required to inhibit the biological process by 50%.[10] It is crucial to remember that the IC50 value is highly dependent on the experimental conditions (e.g., cell type, seeding density, incubation time) and should always be reported with these details.[11]
Detailed Protocol: ATP-based Luminescent Cell Viability Assay
This protocol provides a general framework. Specific details may need to be optimized for different cell lines and compounds.
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the pyrazole compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the ATP-based assay reagent to room temperature.
-
Lysis and Signal Generation: Add the assay reagent to each well according to the manufacturer's instructions. This step lyses the cells and initiates the luciferase reaction.
-
Signal Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Tier 1 Assay Decision Tree.
Tier 2 Assays: Confirming Target Engagement in a Cellular Context
A potent IC50 in a cell viability assay is a good start, but it doesn't prove that the compound is acting through its intended target.[12][13] Tier 2 assays are designed to provide direct evidence of target engagement in a cellular setting.
Moving Beyond Potency: The Importance of Target Engagement
Target engagement assays measure the physical interaction between a compound and its target protein within the cell.[12][13] This is a critical step in validating a compound's mechanism of action and helps to distinguish true on-target effects from non-specific cytotoxicity.
Comparative Analysis of Target Engagement Methodologies
Several technologies are available for measuring target engagement in cells. Two of the most widely used are the Cellular Thermal Shift Assay (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET)-based assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. | Measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer compound that binds to the same target. |
| Advantages | Label-free, can be used with endogenous proteins, applicable to a wide range of targets. | Live-cell assay, provides real-time kinetic data, high sensitivity. |
| Disadvantages | Requires target-specific antibodies for detection, can be technically challenging, not suitable for all targets. | Requires genetic engineering of the target protein, relies on the availability of a suitable tracer. |
| Best For | Validating target engagement for compounds where a tagged protein system is not feasible. | High-throughput screening for target engagement, detailed kinetic analysis of compound binding. |
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol assumes the availability of a cell line expressing the NanoLuc®-tagged target protein of interest.
-
Cell Seeding: Seed the engineered cells in a 96-well, white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Add the pyrazole compound at various concentrations to the cells.
-
Tracer Addition: Add the fluorescent tracer compound at a predetermined optimal concentration.
-
Incubation: Incubate the plate for a specified time to allow the binding equilibrium to be reached.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Caption: CETSA® vs. NanoBRET™ Workflow.
Tier 3 Assays: Elucidating Mechanism of Action and Selectivity
Once target engagement has been confirmed, the next step is to investigate the downstream consequences of this interaction and to assess the compound's selectivity.
Pathway Analysis: Does the Compound Modulate the Target Pathway?
If the pyrazole compound is designed to inhibit a kinase, for example, it is essential to show that it reduces the phosphorylation of the kinase's known substrates.[14]
-
Western Blotting: This classic technique can be used to measure the levels of phosphorylated proteins in a signaling pathway. A decrease in the phosphorylation of a downstream substrate following compound treatment provides strong evidence for on-target activity.
-
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of the pathway by the compound will result in a decrease in reporter gene expression.[15]
Selectivity Profiling: Distinguishing On-Target from Off-Target Effects
An ideal drug candidate is highly selective for its intended target.[16] Off-target effects can lead to toxicity and other undesirable side effects. Selectivity profiling involves testing the compound against a panel of related targets (e.g., a kinase panel) to determine its specificity. This is often done using in vitro biochemical assays, but cell-based approaches are also available.
Data Interpretation and Synthesis
The final step in the validation process is to integrate all of the data to create a comprehensive profile of the pyrazole compound.
Creating a Comprehensive Compound Profile
The data from all three tiers of the validation cascade should be summarized in a clear and concise format, such as a table.
| Compound | Cell Viability IC50 (µM) | Target Engagement IC50 (µM) | Pathway Inhibition IC50 (µM) | Selectivity (vs. related targets) |
| Pyrazole-A | 1.2 | 0.8 | 1.5 | >10-fold selective |
| Pyrazole-B | 0.5 | >10 | 0.6 | Non-selective |
| Control | 0.1 | 0.05 | 0.08 | >100-fold selective |
Go/No-Go Decisions: Integrating Data for Lead Prioritization
The comprehensive compound profile allows for informed decision-making. In the example above, Pyrazole-A shows good correlation between its cell viability, target engagement, and pathway inhibition IC50 values, and it has a reasonable selectivity profile. This makes it a good candidate for further development. In contrast, Pyrazole-B is potent in the cell viability assay but does not engage the intended target, suggesting that its effects are due to off-target activity. This compound would likely be deprioritized.
Conclusion: Best Practices for Pyrazole Compound Validation
The validation of pyrazole compound activity in cell-based assays is a multi-faceted process that requires careful planning and execution. By following a tiered approach, incorporating robust controls, and using a combination of orthogonal assays, researchers can generate high-quality data that provides a clear understanding of a compound's biological activity. This rigorous approach is essential for identifying promising lead candidates and for increasing the likelihood of success in the long and challenging process of drug development.
References
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. (2010). PubMed. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2025). PubMed. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 8. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity: Profiling 1-(4-bromobenzyl)-1H-pyrazol-4-amine Based Kinase Inhibitors
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1][2][3][4] Its versatile chemistry allows for the development of potent modulators of kinase activity, crucial in oncology and immunology. This guide focuses on a representative compound, 1-(4-bromobenzyl)-1H-pyrazol-4-amine (referred to herein as 'Cmpd-X') , to illustrate a rigorous, multi-tiered strategy for assessing one of the most critical attributes of any kinase inhibitor: its selectivity.
In drug discovery, potency is only half the story. An inhibitor's safety and mechanism of action are dictated by which of the 500+ kinases in the human kinome it engages. Poor selectivity can lead to off-target toxicities or unexpected polypharmacology.[5][6] Therefore, a robust assessment of selectivity is not merely a characterization step but a cornerstone of translational success.
This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to objectively profile the selectivity of novel pyrazole-based inhibitors. We will move beyond simple IC50 tables to build a holistic understanding, from broad kinome screening to direct evidence of target engagement and functional pathway modulation in a cellular context. For this guide, we will proceed with the plausible hypothesis that Cmpd-X was designed as an inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target often addressed by pyrazole-based scaffolds.[7]
Chapter 1: The Selectivity Assessment Cascade: A Multi-Tiered Workflow
A successful selectivity profiling campaign is not a single experiment but a logical cascade. Each tier builds upon the last, moving from a broad, unbiased survey to highly specific, biologically relevant validation. This approach de-risks projects by identifying potential liabilities early and ensures that resource-intensive cellular studies are based on a solid biochemical foundation.
Caption: A four-tiered workflow for comprehensive inhibitor selectivity profiling.
Chapter 2: Tier 1 - Unbiased Kinome-Wide Binding Survey
Expertise & Causality: The logical first step is to cast the widest possible net. Before focusing on your intended target, you must understand the full spectrum of potential interactions. An unbiased, kinome-wide binding assay is the most efficient method to identify both the intended target and, crucially, any unexpected off-targets.[5][8] We utilize a competition binding assay format, such as the KINOMEscan® platform, because it measures true thermodynamic binding affinity (dissociation constant, Kd) and is not dependent on enzymatic activity or ATP concentration, allowing for the detection of diverse inhibitor types.[9][10]
Methodology: Active Site-Directed Competition Binding Assay
This technique involves incubating an immobilized kinase with a DNA-tagged ligand that binds to the active site. The test compound (Cmpd-X) is added in solution and competes for binding. The amount of tagged ligand that remains bound is quantified by qPCR. A lower signal indicates stronger competition from the test compound. This is performed across a panel of hundreds of kinases.[9][11]
Hypothetical Data Presentation: KINOMEscan® Results for Cmpd-X
The results are typically presented as a percentage of control (%Ctrl), where a lower number signifies stronger binding. The data below is hypothetical but representative for a moderately selective inhibitor.
| Kinase Target | Gene Symbol | %Ctrl at 1µM Cmpd-X | Dissociation Constant (Kd) in nM |
| Aurora Kinase A | AURKA | 0.5 | 15 |
| Aurora Kinase B | AURKB | 2.5 | 95 |
| Janus Kinase 2 | JAK2 | 8.0 | 350 |
| ABL Tyrosine Kinase (T315I) | ABL1 | 15.0 | 800 |
| Cyclin-dependent kinase 2 | CDK2 | 45.0 | >5,000 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 85.0 | >10,000 |
Interpretation: The data strongly confirms AURKA as the primary target with a potent Kd of 15 nM. However, it also reveals potential off-target liabilities against AURKB, JAK2, and the clinically relevant T315I mutant of ABL1. These "hits" must now be validated for functional inhibition in Tier 2.
Chapter 3: Tier 2 - Quantitative Biochemical Potency (IC50)
Expertise & Causality: A binding event does not always translate to functional inhibition. It is critical to validate the binding affinities from Tier 1 in enzymatic assays that measure the inhibition of phosphotransferase activity. This step provides the half-maximal inhibitory concentration (IC50), a quantitative measure of functional potency.[12][13] We will compare Cmpd-X against AT9283 , a known multi-targeted inhibitor of Aurora kinases, JAK2, and Abl(T315I), which also features a pyrazole core.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a luminescent, homogeneous assay that measures ADP produced during the kinase reaction. Less light indicates less ADP, and therefore, greater inhibition.
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution for each target (e.g., AURKA, JAK2), and a serial dilution of Cmpd-X and AT9283 (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO vehicle control.
-
Add 2.5 µL of the specific kinase/substrate solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Readout: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.
Comparative Data Presentation: IC50 Values vs. Key Targets
| Kinase Target | Cmpd-X IC50 (nM) | AT9283 IC50 (nM)[7] | Selectivity Fold (Off-Target/AURKA) for Cmpd-X |
| AURKA | 35 | 3 | 1x |
| AURKB | 180 | 3 | 5.1x |
| JAK2 | 850 | 1.2 | 24.3x |
| ABL1(T315I) | 2,100 | 4 | 60.0x |
Interpretation: Cmpd-X is a potent AURKA inhibitor (IC50 = 35 nM) and confirms the hits from Tier 1. Critically, it demonstrates superior selectivity compared to the multi-targeted inhibitor AT9283. Cmpd-X is >24-fold selective for AURKA over JAK2, whereas AT9283 potently inhibits both. This profile suggests Cmpd-X may have a wider therapeutic window with fewer JAK2-related side effects.
Chapter 4: Tier 3 - Validating Cellular Target Engagement
Expertise & Causality: Biochemical assays occur in an artificial environment. To prove that Cmpd-X can penetrate the cell membrane and bind to AURKA in its native, complex environment, a target engagement assay is essential.[14] The Cellular Thermal Shift Assay (CETSA®) is the gold standard, as it is label-free and measures a direct biophysical consequence of binding: the thermal stabilization of the target protein.[5][15][16]
Experimental Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)
This method assesses target stabilization at a fixed temperature across a range of compound concentrations.
-
Cell Culture: Culture a relevant cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of Cmpd-X (e.g., 50 µM to 0.5 nM) or DMSO vehicle for 2 hours at 37°C.
-
Heat Challenge: Harvest cells and resuspend in PBS. Heat half of the cell suspension from each concentration at the challenge temperature (e.g., 52°C, predetermined from a melt curve) for 3 minutes. The other half remains at room temperature (RT control).
-
Cell Lysis: Lyse all samples via three rapid freeze-thaw cycles.
-
Clarification: Separate soluble (non-denatured) proteins from aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble AURKA protein using a suitable method like Western blot or ELISA.
-
Data Analysis: For each concentration, calculate the fraction of soluble AURKA remaining after heating relative to the RT control. Plot this fraction against the compound concentration and fit the curve to determine the EC50 for thermal stabilization.
Interpretation of Expected Results: A successful ITDRF-CETSA experiment will yield a sigmoidal dose-response curve, where increasing concentrations of Cmpd-X lead to a higher fraction of soluble AURKA remaining after the heat challenge. The EC50 from this curve represents the concentration required to stabilize 50% of the target protein population, providing powerful, direct evidence of target engagement in a physiological setting.
Chapter 5: Tier 4 - Demonstrating Functional Pathway Modulation
Expertise & Causality: The final validation step is to link direct target engagement (Tier 3) to a functional downstream consequence. This confirms that the inhibitor not only binds its target but does so in a way that modulates its signaling activity.[17][18] AURKA is known to activate the MAPK pathway through phosphorylation of key intermediates. We can therefore assess the phosphorylation status of a downstream effector, like ERK, to measure the functional impact of AURKA inhibition.[17][19]
Caption: Simplified AURKA signaling pathway leading to ERK phosphorylation.
Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Treatment: Seed HCT116 cells and allow them to adhere. Treat with a serial dilution of Cmpd-X for 4 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK T202/Y204).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping & Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK or a loading control like GAPDH.
Interpretation: The results should show a dose-dependent decrease in the p-ERK signal in Cmpd-X-treated cells compared to the vehicle control, while the total ERK levels remain unchanged. This provides functional evidence that Cmpd-X is engaging AURKA and inhibiting its downstream signaling cascade.
Chapter 6: Final Synthesis & Comparative Analysis
By integrating the data from all four tiers, we can construct a comprehensive selectivity profile for Cmpd-X and objectively compare it to the alternative, AT9283.
Summary Data Table: Cmpd-X vs. AT9283
| Parameter | Assay Type | Cmpd-X | AT9283 | Interpretation |
| AURKA Affinity | KINOMEscan® (Kd) | 15 nM | ~5 nM | Both are high-affinity binders. |
| AURKA Potency | Biochemical (IC50) | 35 nM | 3 nM | AT9283 is more potent biochemically. |
| JAK2 Potency | Biochemical (IC50) | 850 nM | 1.2 nM | Cmpd-X is >700-fold more selective over JAK2. |
| AURKA Target Engagement | CETSA (EC50) | 150 nM | 120 nM | Both compounds engage AURKA in cells. |
| p-ERK Inhibition | Western Blot (IC50) | 200 nM | 150 nM | Both inhibit the pathway at similar concentrations. |
Objective Comparison:
This comprehensive analysis reveals that while AT9283 is a more potent inhibitor of AURKA in biochemical assays, Cmpd-X possesses a vastly superior selectivity profile . The key differentiator is the >700-fold selectivity window against JAK2, a significant off-target liability for AT9283.[7] Both compounds demonstrate robust target engagement in cells and effectively inhibit the downstream signaling pathway at comparable concentrations.
For a drug development program, this profile makes Cmpd-X a highly attractive candidate. Its on-target cellular potency is strong, and its selectivity suggests a reduced risk of dose-limiting toxicities associated with JAK inhibition (e.g., myelosuppression). The slightly lower biochemical potency is less of a concern given its strong cellular performance, which is the more physiologically relevant measure.
Conclusion
Assessing the selectivity of a novel inhibitor like 1-(4-bromobenzyl)-1H-pyrazol-4-amine requires a disciplined, multi-faceted approach. By systematically progressing through kinome-wide screening, biochemical validation, cellular target engagement, and functional pathway analysis, researchers can build a robust data package that goes far beyond a simple potency value. This integrated strategy not only provides a clear-eyed view of a compound's potential liabilities but also builds a strong, mechanistically grounded case for its therapeutic potential, paving the way for confident preclinical development.
References
- Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3093757/]
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/product/kinomescan-kinase-screening-profiling-services-297596]
- Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences. [URL: https://www.discoverx.com/services/drug-discovery-development-services/kinase-profiling/kinomescan]
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem. [URL: https://www.benchchem.
- Grebien, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14834]
- Liu, X., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473998/]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/]
- DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. DiscoverX. [URL: https://www.selectscience.net/downloads/whitepapers/kinomescan-elect-kinase-screening-and-profiling-services/?artID=41198]
- Cheng, A.C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.2c01062]
- Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assa-services/kinases/kinomescan/]
- Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/320493836_Measuring_and_interpreting_the_selectivity_of_protein_kinase_inhibitors]
- Lim, C.S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/2942]
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assa-services/kinases/]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
- Uitdehaag, J.C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501673/]
- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem. [URL: https://www.benchchem.com/application-notes/cetsa-for-protacs-target-engagement]
- Lim, C.S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37047714/]
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer. [URL: https://www.perkinelmer.com/resources/webinars/cellular-thermal-shift-assays-bringing-relevant-target-engagement-to-your-drug-discovery-workflow]
- Ciemny, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [URL: https://academic.oup.
- Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [URL: https://www.reactionbiology.com/resource/kinase-profiling-screening]
- Wikipedia. Cellular thermal shift assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cellular_thermal_shift_assay]
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm900320g]
- Smalley, K.S.M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001920/]
- Robers, M.B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7574211/]
- Jones, C.A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3182103/]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://celtarys.com/kinase-assays-guide/]
- Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/100/mak441bul.pdf]
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
- Thermo Fisher Scientific. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Abcam. Western blot protocol. Abcam. [URL: https://www.abcam.com/protocols/western-blot-protocol]
- Al-Ostoot, F.H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4936]
- BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-pyrazole-based-kinase-inhibitors]
- Smith, A.B., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00116]
- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [URL: https://www.eurekaselect.com/article/133036]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. ambitbio.com [ambitbio.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Definitive Safety Protocol: Handling 1-(4-bromobenzyl)-1H-pyrazol-4-amine in a Research Environment
As a novel research chemical, 1-(4-bromobenzyl)-1H-pyrazol-4-amine lacks extensive, publicly available toxicological data. Therefore, this guide establishes a comprehensive safety protocol by analyzing the structural components of the molecule: an aromatic amine, a pyrazole core, and a halogenated benzyl group. This approach mandates that the compound be handled with the utmost caution, assuming a hazard profile informed by these well-characterized chemical classes. The following operational and disposal plan is designed for researchers, scientists, and drug development professionals to ensure maximal safety and procedural integrity.
Hazard Assessment: A Triad of Chemical Risks
The necessity for stringent personal protective equipment (PPE) is rooted in the compound's composite structure. Each functional group presents a distinct set of potential hazards.
-
The Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential toxicity.[1] Many are readily absorbed through the skin and can act as skin sensitizers.[1][2] The primary health concern with aromatic amines is their potential for long-term adverse health effects, with some compounds in this class classified as suspected carcinogens.[2] Therefore, preventing dermal and inhalation exposure is paramount.
-
The Pyrazole Core: While specific data for this substituted pyrazole is unavailable, related pyrazole compounds are known to cause skin, eye, and respiratory irritation.[3][4] Safe handling practices for the parent compound, 1H-pyrazole, assume it is harmful if swallowed and toxic in contact with the skin.[4]
-
The Bromobenzyl Group (Halogenated Organic): The presence of bromine classifies this molecule as a halogenated organic compound. This has critical implications for waste disposal, as these compounds require separate waste streams to prevent environmental contamination and interference with waste solvent recycling processes.[5][6][7] Halogenated solvents and compounds can also pose significant health risks, including potential damage to the liver, kidneys, and central nervous system.[5]
Core Directive: Personal Protective Equipment (PPE) Protocol
All handling of 1-(4-bromobenzyl)-1H-pyrazol-4-amine must be preceded by a risk assessment and conducted within a certified chemical fume hood to serve as the primary engineering control against inhalation exposure.[6][8] The following multi-layered PPE is mandatory.
Summary of Required PPE
| PPE Category | Standard Operations (Weighing, Transfers <1g) | High-Risk Operations (Splashes, Heating, Large Quantities) | Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles | Chemical Splash Goggles and a full Face Shield | Must meet EN166, ANSI Z87.1, or equivalent national standards.[3] Safety glasses with side shields are insufficient. |
| Hand Protection | Double Nitrile Gloves | Double Nitrile Gloves (outer glove with extended cuff) | Inspect gloves for integrity before each use.[3] Remove the outer glove immediately upon contamination and dispose of it in the designated waste stream. |
| Body Protection | Flame-Resistant Laboratory Coat | Chemical-Resistant Apron over a Laboratory Coat | A standard lab coat is the minimum requirement for all laboratory work.[3] Impervious clothing is recommended to prevent skin contact.[3] |
| Respiratory Protection | Not required if handled exclusively in a fume hood | N95 or higher-rated respirator (if weighing outside a fume hood or during spill cleanup) | A respirator may be necessary where airborne exposure is possible.[9][10] A full respiratory protection program, including fit-testing, is required if respirators are used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is critical for minimizing exposure risk.
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure an emergency shower and eyewash station are accessible and unobstructed.[5]
-
Assemble all necessary equipment (spatulas, glassware, solvents) and waste containers within the fume hood before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer (Solid Form):
-
Perform all weighing operations on a draft shield or within the fume hood to contain any airborne particulates.
-
Use a micro-spatula to gently handle the solid material, avoiding actions that could generate dust.
-
Carefully transfer the weighed compound to the reaction vessel. Tap the weigh boat or paper gently to ensure complete transfer.
-
-
Solution Preparation and Use:
-
Add solvents slowly to the solid to avoid splashing.
-
Keep all containers capped or covered when not in active use.
-
If heating the solution, use a controlled heating mantle and ensure the setup is secure.[11]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the halogenated waste container.
-
Carefully remove PPE, starting with the outer gloves, then the face shield/goggles, and finally the lab coat, to prevent self-contamination.
-
Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[12]
-
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal are mandatory to ensure safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with 1-(4-bromobenzyl)-1H-pyrazol-4-amine, including excess solid, solutions, contaminated gloves, pipette tips, and cleaning materials, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.
-
Container Management: Keep the halogenated waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory.[5][7]
-
Glassware Decontamination: Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first two rinsates must be collected and disposed of as halogenated organic waste. The third rinsate can be managed according to standard laboratory procedures for non-hazardous solvent waste.
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13][14] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10] |
| Minor Spill (<1g) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into the halogenated waste container. Decontaminate the area. |
| Major Spill (>1g) | Evacuate the immediate area. Alert laboratory personnel and contact the institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and equipment.[13] |
References
- What are the Health and Safety Guidelines for Using Amines?
- Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
- Halogenated Organic Liquids - Standard Oper
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
- HAZARDOUS CHEMICAL USED IN ANIMALS.
- aniline, 2,4,6-trimethyl - Report. CAMEO Chemicals, NOAA.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Halogenated Solvents in Laboratories.
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- Safety. Chemistry LibreTexts.
- Chemical Exposure and Spill Response Procedures.
- SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABOR
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
